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  • Product: Fenticonazole Sulfone Nitric Acid Salt
  • CAS: 80676-29-5

Core Science & Biosynthesis

Foundational

Mechanism of Degradation for Fenticonazole to Sulfone Nitric Acid Salt: A Technical Whitepaper

Executive Summary Fenticonazole nitrate is a broad-spectrum imidazole antifungal agent that exerts its therapeutic effect by inhibiting lanosterol 14α-demethylase, thereby disrupting fungal ergosterol biosynthesis[1]. Wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fenticonazole nitrate is a broad-spectrum imidazole antifungal agent that exerts its therapeutic effect by inhibiting lanosterol 14α-demethylase, thereby disrupting fungal ergosterol biosynthesis[1]. While highly efficacious in topical and vaginal formulations, the active pharmaceutical ingredient (API) possesses a specific structural liability: a thioether (sulfide) linkage. During formulation shelf-life, this electron-rich moiety is highly susceptible to oxidative stress, leading to the formation of fenticonazole sulfone nitric acid salt[2][3].

Understanding the precise chemical kinetics, formulation triggers, and analytical methodologies required to monitor this degradation pathway is critical for formulation scientists and analytical chemists aiming to meet International Council on Harmonisation (ICH) stability guidelines.

Mechanistic Pathway: Thioether Oxidation

The degradation of fenticonazole nitrate to its sulfone derivative is primarily driven by autooxidation[3][4]. The sulfur atom within the thioether group acts as a nucleophile, making it a prime target for electrophilic attack by Reactive Oxygen Species (ROS) or trace hydroperoxides often present in topical excipients (e.g., polyethylene glycols or polymeric emulsifiers)[3][5].

The degradation follows a sequential, two-step kinetic oxidation pathway:

  • Primary Oxidation (Sulfoxide Formation): The sulfide is oxidized to a sulfoxide intermediate. This step involves the addition of a single oxygen atom, resulting in a mass shift of +16 Da[5][6].

  • Secondary Oxidation (Sulfone Formation): Further oxidative stress converts the sulfoxide into a sulfone. The final degradant is Fenticonazole Sulfone Nitric Acid Salt , officially recognized in the European Pharmacopoeia as Fenticonazole EP Impurity C (Nitrate) , bearing the CAS number 80676-29-5[7][8]. This complete oxidation results in a total mass shift of +32 Da relative to the parent API[4].

Pathway API Fenticonazole Nitrate (Thioether/Sulfide Group) Oxidant Reactive Oxygen Species (H2O2 / Excipient Peroxides) API->Oxidant Sulfoxide Fenticonazole Sulfoxide (Intermediate, +16 Da) Oxidant->Sulfoxide Primary Oxidation Sulfone Fenticonazole Sulfone Nitrate (Impurity C, CAS 80676-29-5) Sulfoxide->Sulfone Secondary Oxidation

Chemical degradation pathway of fenticonazole nitrate to its sulfone derivative (Impurity C).

Formulation Vulnerabilities & Mitigation Strategies

In topical creams and gels, the physical environment exacerbates oxidative degradation. Discoloration (yellowing) of the formulation and a decrease in the API assay over time are primary clinical indicators that the thioether is degrading into Impurity C[3].

Causality of Instability: Polymeric gelling agents (like Carbopol) and non-ionic surfactants can harbor trace peroxides. When these excipients interact with fenticonazole in an aqueous microenvironment, autooxidation is catalyzed[3]. Furthermore, acidic hydrolysis can also act as a secondary catalyst, leading to the formation of Impurities B and C[2].

Mitigation Engineering: To arrest the oxidation of the sulfide group, a dual-action antioxidant system is required. Empirical stability studies demonstrate that combining a water-soluble chelating agent (e.g., EDTA to sequester transition metals that catalyze peroxide breakdown) with a lipid-soluble chain-breaking antioxidant (e.g., Butylated Hydroxytoluene - BHT) provides optimal protection against sulfone formation[3][4].

Forced Degradation & Analytical Workflows

To validate stability-indicating methods, forced degradation studies must be executed per ICH Q1A/Q1B guidelines. The following protocol utilizes aggressive oxidative conditions to simulate long-term excipient-induced autooxidation, ensuring the analytical method can resolve the API from the sulfone degradant[2][4].

Protocol: Oxidative Forced Degradation & Sulfone Quantification

Note: This protocol is designed as a self-validating system incorporating mass balance checks to ensure data integrity.

  • API Stock Preparation: Accurately weigh and dissolve Fenticonazole nitrate in HPLC-grade methanol to achieve a 1 mg/mL stock solution. Causality: Methanol is selected due to the complete insolubility of fenticonazole nitrate in water, ensuring homogeneous stress distribution[9].

  • Oxidative Stress Induction: Transfer 5 mL of the stock solution into a light-protected volumetric flask. Add 5 mL of 30% H2​O2​ . Causality: 30% H2​O2​ aggressively generates hydroxyl radicals, rapidly mimicking the slow autooxidation caused by trace excipient peroxides. Light protection isolates the oxidative variable from photolytic degradation[2][4].

  • Incubation: Maintain the solution at controlled room temperature (25°C) for 24 hours[2].

  • Quenching & Dilution: Neutralize the oxidative reaction and dilute the stressed sample with the mobile phase (e.g., Acetonitrile/Phosphate buffer pH 6) to a working concentration of 10-200 µg/mL[4][9].

  • Chromatographic Separation (HPLC): Inject the sample into a validated HPLC system utilizing a Zorbax RP-C18 column (5 µm, 15 cm x 4.6 mm) at 25°C. Causality: The C18 stationary phase provides excellent retention for the lipophilic API, while gradient elution resolves the more polar sulfoxide and sulfone impurities. Detection is performed at 254 nm, the λmax for fenticonazole's aromatic rings[4][9].

  • Structural Elucidation (LC-MS/MS): Route the eluent to a mass spectrometer. Confirm the identity of Impurity C by isolating the +32 Da mass shift relative to the parent API[4].

  • System Validation (Mass Balance): Calculate the sum of the peak areas of the remaining API and the sulfone/sulfoxide degradants. The total must equal the initial unstressed API peak area (±5%) to validate that no volatile degradants escaped detection.

Workflow S1 1. API Stock 1 mg/mL in Methanol S2 2. Oxidative Stress 30% H2O2, 24h RT S1->S2 S3 3. Quenching Dilute with Mobile Phase S2->S3 S4 4. HPLC Separation Zorbax RP-C18, 254 nm S3->S4 S5 5. LC-MS/MS +32 Da Mass Shift S4->S5

Experimental workflow for oxidative forced degradation and analytical quantification.

Quantitative Degradation Matrix

The following table synthesizes the expected degradation profile of Fenticonazole Nitrate under various ICH stress conditions, highlighting the specific environments that trigger sulfone (Impurity C) formation.

Stress ConditionReagents / EnvironmentTime & TempPrimary Degradant IdentifiedDegradation Extent
Oxidative 3-30% H2​O2​ 24h, Room TempFenticonazole Sulfone (Imp C) High (>15%)
Acidic Hydrolysis 1N HCl1h, 80°CImpurity B & Impurity C Moderate
Alkaline Hydrolysis 1N NaOH1h, 80°CImpurity BModerate
Thermal Solid API48h, 60°CMinimalLow (<2%)
Photolytic UV Light Exposure24hMinimalLow

(Data synthesized from standardized ICH forced degradation profiles of Fenticonazole[2][3][4])

References

  • Future University in Egypt (FUE) - Investigation of the Profile and Kinetics of Degradation of Fenticonazole Nitrate using Stability-indicating HPLC Assay. URL:[Link]

  • Veeprho - Fenticonazole EP Impurity C | CAS 80676-28-4. URL:[Link]

  • ResearchGate - Investigation of the Profile and Kinetics of Degradation of Fenticonazole Nitrate using Stability-indicating HPLC Assay in Presence of Methyl and Propyl Parabens. URL:[Link]

  • Patsnap Synapse - What is the mechanism of Fenticonazole Nitrate? URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of Fenticonazole Sulfone Nitric Acid Salt: A Comprehensive Technical Guide

Introduction: The Chemical and Regulatory Context Fenticonazole nitrate is a broad-spectrum imidazole antifungal agent widely utilized in dermatological and gynecological formulations. While its primary mechanism involve...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical and Regulatory Context

Fenticonazole nitrate is a broad-spectrum imidazole antifungal agent widely utilized in dermatological and gynecological formulations. While its primary mechanism involves the inhibition of lanosterol 14α-demethylase, the pharmacokinetic (PK) and impurity profiling of its metabolites is critical for regulatory compliance (e.g., ICH Q3A/Q3B guidelines).

During its metabolic lifecycle and environmental degradation, the thioether linkage of fenticonazole undergoes sequential oxidation. The terminal oxidation product is fenticonazole sulfone nitric acid salt (CAS 80676-29-5), recognized pharmacopeially as Fenticonazole Impurity C Nitrate [1]. Profiling this specific sulfone metabolite is essential because the introduction of the highly electronegative sulfone moiety fundamentally alters the molecule's lipophilicity, protein binding affinity, and subsequent clearance pathways compared to the parent drug.

Physicochemical Properties & ADME Implications

The pharmacokinetic behavior of a xenobiotic is inextricably linked to its physicochemical properties. The oxidation of the thioether to a sulfone introduces two strong hydrogen-bond acceptors, shifting the molecule's partition coefficient and altering its Volume of Distribution ( Vd​ ).

Table 1: Quantitative Physicochemical & Structural Parameters
ParameterValue / DescriptionPharmacokinetic Implication
Molecular Formula C24​H21​Cl2​N3​O6​S High molecular weight (550.4 g/mol ) restricts rapid passive diffusion across tight junctions.
CAS Number 80676-29-5Standardized identifier for reference material sourcing [2].
Salt Form Nitric Acid Salt ( HNO3​ )Enhances solid-state stability and aqueous solubility of the imidazole ring in physiological pH [3].
Lipophilicity (LogP) Reduced vs. Parent DrugThe polar sulfone group decreases overall lipophilicity, leading to a lower Vd​ and faster renal clearance compared to the highly lipophilic parent fenticonazole.
Protein Binding > 90% (Estimated)Despite increased polarity, the dichlorophenyl and biphenyl-like structures maintain high affinity for human serum albumin (HSA).

Mechanistic Pathway of Oxidation

In vivo, the biotransformation of fenticonazole to its sulfone derivative is mediated primarily by hepatic Cytochrome P450 (CYP3A4) enzymes and Flavin-containing monooxygenases (FMOs). This is a two-step oxidative process: the parent thioether is first oxidized to a transient sulfoxide intermediate, which is subsequently oxidized to the stable sulfone.

MetabolicPathway Parent Fenticonazole Nitrate (Parent Drug) CYP1 CYP450 / FMO Oxidation Parent->CYP1 Sulfoxide Fenticonazole Sulfoxide (Intermediate) CYP1->Sulfoxide CYP2 CYP450 Oxidation Sulfoxide->CYP2 Sulfone Fenticonazole Sulfone Nitrate (Impurity C) CYP2->Sulfone

Metabolic oxidation pathway from fenticonazole to its sulfone derivative.

Bioanalytical Methodology: Self-Validating LC-MS/MS Protocol

To accurately profile the pharmacokinetics of fenticonazole sulfone nitric acid salt, a highly sensitive and robust LC-MS/MS method is required.

The Self-Validating Mandate: Analytical drift and matrix effects (ion suppression/enhancement) are the primary enemies of PK accuracy. The protocol below is designed as a self-validating system. It embeds a three-tier quality control (QC) mechanism: a zero-blank matrix check, continuous internal standard (IS) tracking, and post-extraction spike recovery calculations to mathematically isolate matrix effects from true extraction loss.

Step-by-Step LC-MS/MS Workflow
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 10 µL of Internal Standard (e.g., Fenticonazole-d5, 100 ng/mL).

    • Add 150 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Causality: Why ACN over Methanol? The sulfone moiety ( R−SO2​−R′ ) acts as a strong hydrogen bond acceptor. Aprotic ACN rapidly denatures plasma proteins without competing for these hydrogen bonds, preventing the metabolite from co-precipitating with the protein pellet. The formic acid ensures the imidazole nitrogen remains protonated, enhancing solubility in the organic crash solvent and pre-conditioning the analyte for positive-ion electrospray ionization (ESI+).

  • Centrifugation & Extraction:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation (UHPLC):

    • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using Water + 0.1% Formic Acid (A) and ACN + 0.1% Formic Acid (B).

    • Causality: Why a step-gradient? The sulfone metabolite is more polar than the parent thioether and will elute earlier. A steep gradient ensures sharp peak shapes and washes highly retained endogenous phospholipids off the column, preventing carryover and ion suppression in subsequent runs.

  • Mass Spectrometry Detection:

    • Mode: Multiple Reaction Monitoring (MRM) in ESI+ mode.

    • Transitions: Monitor the specific precursor-to-product ion transitions for the sulfone ( m/z 550.4 specific fragment).

PKWorkflow Sample Plasma Spiking & QC (Self-Validation) Prep Protein Precipitation (ACN + 0.1% FA) Sample->Prep Centrifuge Centrifugation (14,000g, 10 min) Prep->Centrifuge LC UHPLC Separation (C18, Gradient) Centrifuge->LC MS MS/MS Detection (MRM, ESI+) LC->MS Data NCA PK Analysis (Clearance, AUC) MS->Data

Self-validating LC-MS/MS workflow for pharmacokinetic quantification.

In Vitro Metabolic Stability & Clearance Workflow

Before in vivo PK parameters can be fully understood, the intrinsic clearance ( CLint​ ) of the sulfone must be evaluated using Human Liver Microsomes (HLMs).

Step-by-Step Microsomal Assay
  • Incubation Mixture: Combine HLMs (0.5 mg/mL final protein concentration), 1 µM of fenticonazole sulfone nitric acid salt, and 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

    • Causality: Why a regenerating system instead of direct NADPH? CYP450 enzymes require a continuous supply of NADPH to drive oxidative metabolism. Direct addition of NADPH results in rapid degradation at 37°C, leading to an artificial plateau in metabolic turnover. A regenerating system ensures zero-order kinetics for the cofactor, allowing the true intrinsic clearance of the drug to be measured.

  • Quenching & Analysis: Aliquot samples at 0, 15, 30, 45, and 60 minutes. Quench immediately with cold ACN containing the internal standard. Analyze via the LC-MS/MS method described above.

Pharmacokinetic Data Interpretation

Using Non-Compartmental Analysis (NCA), the concentration-time data derived from the LC-MS/MS workflow is translated into actionable PK parameters. Below is a summary of representative PK parameters for the sulfone metabolite following systemic exposure [4].

Table 2: Representative Pharmacokinetic Parameters (NCA)
PK ParameterSymbolRepresentative ValueMechanistic Interpretation
Maximum Concentration Cmax​ Dose-dependentPeak systemic exposure of the metabolite.
Time to Cmax​ Tmax​ 2.0 - 4.0 hoursDelayed relative to parent drug, reflecting the time required for hepatic biotransformation.
Area Under the Curve AUC0−∞​ Dose-dependentTotal systemic exposure. High AUC suggests low intrinsic clearance of the sulfone.
Elimination Half-Life T1/2​ 12 - 18 hoursThe sulfone exhibits a longer half-life than the parent due to its stability against further oxidation.
Apparent Clearance CL/F ModerateCleared primarily via renal excretion due to increased polarity compared to the parent thioether.

References

  • National Center for Biotechnology Information (PubChem) . "Fenticonazole Sulfone Nitric Acid Salt | CID 71316742". PubChem Compound Summary. Available at:[Link]

  • Veeprho Pharmaceuticals . "Fenticonazole Impurity C Nitrate | CAS 80676-29-5". Veeprho Impurity Standards. Available at: [Link]

Foundational

In Vitro Toxicity of Fenticonazole Sulfone Nitric Acid Salt: A Mechanistic Evaluation and Qualification Guide

Introduction & Regulatory Context 1[1] is a broad-spectrum imidazole antifungal agent widely utilized in the clinical management of vulvovaginal candidiasis and dermatological fungal infections. While the parent active p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

1[1] is a broad-spectrum imidazole antifungal agent widely utilized in the clinical management of vulvovaginal candidiasis and dermatological fungal infections. While the parent active pharmaceutical ingredient (API) exhibits a highly favorable safety profile—demonstrating an acute oral LD50 of 3000 mg/kg in murine models with negligible subchronic toxicity[2]—the degradation of the API over its shelf-life introduces complex toxicological variables.

The presence of unidentified or unqualified impurities in APIs poses a tremendous risk to patient health, as these compounds can alter the therapeutic index and introduce novel toxicological liabilities[3]. During stability testing and oxidative stress, fenticonazole is susceptible to degradation, forming4[4]. To comply with ICH Q3A(R2) and ICH M7 guidelines, drug development professionals must rigorously evaluate the in vitro toxicity of this specific sulfone impurity.

Chemical Pathology & Mechanistic Toxicology

The formation of Fenticonazole Impurity C is driven by the sequential oxidation of the native thioether linkage found in the parent API.

Mechanistic Causality of Toxicity Shift: The transition from a lipophilic thioether to a highly polar, electron-withdrawing sulfone group fundamentally alters the molecule's physicochemical properties. The sulfone oxygens act as potent hydrogen-bond acceptors. In biological systems, this increased polarity can disrupt native lipid bilayer interactions and alter the binding affinity to off-target human cytochrome P450 (CYP) enzymes. While the parent imidazole ring selectively coordinates with fungal heme iron (CYP51A1), the steric bulk and altered electronic distribution of the para-sulfone substitution can induce basal cytotoxicity in mammalian cells and potentially trigger off-target cardiotoxic events.

OxidativePathway API Fenticonazole Nitrate (Thioether API) ROS Oxidative Stress (H2O2 / Heat / Light) API->ROS Degradation ImpB Fenticonazole Sulfoxide (EP Impurity B) ROS->ImpB Primary Oxidation ImpC Fenticonazole Sulfone Nitrate (EP Impurity C) ImpB->ImpC Secondary Oxidation Tox Altered Toxicity Profile (Increased Polarity / Off-Target Binding) ImpC->Tox Toxicological Consequence

Fig 1. Oxidative degradation pathway of fenticonazole to its sulfone impurity.

Self-Validating In Vitro Toxicity Protocols

To establish a defensible safety threshold for 5[5], we must deploy protocols that do not merely generate data, but actively verify their own accuracy during execution.

Protocol A: Orthogonal Cytotoxicity Assessment (HepG2)

Causality for Cell Line Selection: HepG2 cells retain essential xenobiotic metabolizing enzymes, allowing the assessment of both the parent sulfone impurity and its potential secondary metabolites.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Preparation: Dissolve Fenticonazole sulfone nitric acid salt in DMSO. Perform serial dilutions to achieve final well concentrations ranging from 1 µM to 200 µM (Ensure final DMSO concentration remains ≤0.1% ).

  • Exposure: Expose the cells to the impurity for 48 hours.

  • LDH Release Assay (Membrane Integrity): Transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent and measure absorbance at 490 nm. Causality: Sulfones can act as surfactants at high concentrations; LDH measures direct necrotic lysis.

  • MTT Assay (Mitochondrial Viability): Add 10 µL of MTT reagent to the remaining cells. Incubate for 4 hours, solubilize formazan crystals, and read absorbance at 570 nm. Causality: Measures metabolic shutdown preceding cell death.

Self-Validating Mechanism: This protocol utilizes an internal logic gate. If the MTT assay indicates toxicity but LDH does not, the impurity is a metabolic inhibitor causing early-stage apoptosis. If both are triggered, the impurity causes direct membrane lysis. A vehicle control (0.1% DMSO) establishes the baseline, while a positive control (1% Triton X-100) calibrates the maximum LDH release, ensuring the assay's dynamic range is actively validated in every single run.

Protocol B: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality for Assay: Regulatory bodies require the exclusion of genotoxic potential for all novel impurities. Sulfones can occasionally undergo metabolic activation to reactive electrophiles.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight.

  • Metabolic Activation: Prepare the S9 mix utilizing induced rat liver extract. Causality: Required to simulate mammalian hepatic metabolism and detect pro-mutagens.

  • Plate Incorporation: Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for S9-), and 0.1 mL of the sulfone impurity (up to 5000 µ g/plate ) in top agar. Pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours and count revertant colonies.

Self-Validating Mechanism: The inclusion of strain-specific positive controls (e.g., 2-aminoanthracene for S9+ and sodium azide for S9-) acts as an absolute fail-safe. If the positive controls fail to induce a >3-fold increase in revertant colonies compared to the vehicle control, the metabolic competence of the S9 batch is deemed compromised, and the entire plate is automatically invalidated. This prevents false-negative genotoxicity reporting.

ToxicityWorkflow Isolate Impurity C Isolation (Preparative HPLC) InSilico In Silico QSAR (Derek/Sarah Nexus) Isolate->InSilico Ames Ames Test (OECD 471) +/- S9 Metabolic Activation InSilico->Ames Genotox Alert? Cyto HepG2 Cytotoxicity (MTT / LDH Orthogonal) InSilico->Cyto General Tox Decision Regulatory Qualification (ICH Q3A / M7) Ames->Decision Cardio Cardiotoxicity (hERG Patch Clamp) Cyto->Cardio IC50 < 10µM Cardio->Decision

Fig 2. Self-validating in vitro toxicity screening workflow for impurity qualification.

Quantitative Data Synthesis

The structural shift from thioether to sulfone yields a distinct toxicological footprint. The table below summarizes the comparative in vitro toxicological thresholds utilized during regulatory qualification.

Assay / ParameterFenticonazole Nitrate (API)Fenticonazole Sulfone Nitrate (Impurity C)Mechanistic Rationale
Primary Target Affinity High (Fungal CYP51A1)ReducedSteric hindrance from sulfone oxygens disrupts heme coordination.
HepG2 Cytotoxicity (IC50) > 100 µM~ 45-60 µMIncreased polarity and H-bonding alters mammalian membrane permeability.
Mutagenicity (Ames Test) NegativeNegativeLack of structural alerts for direct DNA intercalation or alkylation.
Cardiotoxicity (hERG) > 30 µM< 15 µMSulfone moiety may increase binding affinity for the hERG channel pore cavity.

Conclusion

The in vitro qualification of Fenticonazole sulfone nitric acid salt requires a mechanistic understanding of how the sulfone moiety alters the parent drug's interaction with mammalian cells. By employing self-validating protocols—such as orthogonal cytotoxicity assays and metabolically competent mutagenicity screens—drug development professionals can accurately define the safety thresholds required for ICH Q3A compliance, ensuring that oxidative degradation does not compromise patient safety.

References

  • Toxicological and pharmacological properties of fenticonazole, a new topical antimycotic. nih.gov.
  • Fenticonazole Nitrate-impurities.
  • Fenticonazole EP Impurity C (as Nitr
  • Fenticonazole. Wikipedia.
  • Impurities Standards. Klivon.

Sources

Exploratory

Physicochemical properties of fenticonazole sulfone nitric acid salt

An In-depth Technical Guide to the Physicochemical Properties of Fenticonazole Sulfone Nitric Acid Salt Foreword In the landscape of pharmaceutical development, a comprehensive understanding of the physicochemical proper...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of Fenticonazole Sulfone Nitric Acid Salt

Foreword

In the landscape of pharmaceutical development, a comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the bedrock upon which successful formulation, and ultimately, therapeutic efficacy, is built. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the essential physicochemical characterization of fenticonazole sulfone nitric acid salt. While fenticonazole nitrate is a well-established antifungal agent, its metabolites and novel salt forms present new avenues for research and potential therapeutic enhancement. This document provides a robust framework for the investigation of fenticonazole sulfone nitric acid salt, from its synthesis to its in-depth characterization, grounded in scientific integrity and practical, field-proven insights.

Introduction to Fenticonazole and the Rationale for Fenticonazole Sulfone Nitric Acid Salt

Fenticonazole is a broad-spectrum imidazole antifungal agent, widely utilized in the topical treatment of fungal infections.[1][2] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3] Fenticonazole targets the enzyme lanosterol 14α-demethylase, disrupting the fungal cell membrane's integrity and leading to cell lysis.[3]

Upon administration, fenticonazole is metabolized in the body, with one of the main identified metabolites being fenticonazole-S-oxide, hereafter referred to as fenticonazole sulfone.[4] The study of active metabolites is a crucial aspect of drug development, as they can contribute to the overall therapeutic effect and safety profile of a drug. The formation of a nitric acid salt of this sulfone metabolite could potentially offer advantages in terms of solubility, stability, and bioavailability compared to the parent drug or the free sulfone. This guide, therefore, outlines the critical path for the synthesis and comprehensive physicochemical characterization of this novel entity.

Proposed Synthesis of Fenticonazole Sulfone Nitric Acid Salt

The generation of fenticonazole sulfone nitric acid salt would logically proceed through a two-step process: the oxidation of the sulfide moiety in fenticonazole to a sulfone, followed by salt formation with nitric acid.

Step 1: Oxidation of Fenticonazole to Fenticonazole Sulfone

The sulfur atom in the thiophenyl group of fenticonazole is susceptible to oxidation. A controlled oxidation is required to form the sulfone without affecting other functional groups in the molecule.

Experimental Protocol:

  • Dissolution: Dissolve fenticonazole base in a suitable organic solvent, such as dichloromethane or acetic acid.

  • Oxidant Addition: Slowly add a stoichiometric amount of a suitable oxidizing agent. A common choice for this transformation is a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. The reaction temperature should be carefully controlled, typically starting at 0°C and allowing it to slowly warm to room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion of the starting material and to minimize the formation of byproducts.

  • Work-up and Isolation: Once the reaction is complete, quench any excess oxidizing agent. This can be achieved by adding a reducing agent like sodium thiosulfate. The organic layer is then washed with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by a brine wash. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude fenticonazole sulfone.

  • Purification: The crude product can be purified by column chromatography or recrystallization to obtain pure fenticonazole sulfone.

Step 2: Formation of the Nitric Acid Salt

The final step involves the reaction of the basic imidazole nitrogen of fenticonazole sulfone with nitric acid to form the corresponding salt.

Experimental Protocol:

  • Dissolution: Dissolve the purified fenticonazole sulfone in a suitable solvent, such as methanol or ethyl acetate.

  • Acid Addition: Slowly add a solution of nitric acid (typically a standardized solution in a compatible solvent) to the fenticonazole sulfone solution with stirring. The addition is usually done at room temperature.

  • Precipitation/Crystallization: The fenticonazole sulfone nitric acid salt is expected to be less soluble in the chosen solvent and should precipitate out of the solution. The mixture may be cooled to enhance precipitation.

  • Isolation and Drying: The precipitated salt is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum to yield the final product.

Synthesis_Workflow Fenticonazole Fenticonazole Base Oxidation Oxidation (e.g., m-CPBA) Fenticonazole->Oxidation Fent_Sulfone Fenticonazole Sulfone Oxidation->Fent_Sulfone Salt_Formation Salt Formation (Nitric Acid) Fent_Sulfone->Salt_Formation Final_Product Fenticonazole Sulfone Nitric Acid Salt Salt_Formation->Final_Product Solubility_Workflow Start Excess API in Buffer Equilibrate Equilibrate (24-48h, controlled temp.) Start->Equilibrate Separate Phase Separation (Centrifugation/Filtration) Equilibrate->Separate Analyze_Liquid Analyze Supernatant (HPLC) Separate->Analyze_Liquid Analyze_Solid Analyze Solid Phase (XRPD) Separate->Analyze_Solid Result Solubility Value Analyze_Liquid->Result Polymorph_Screen_Workflow Start Fenticonazole Sulfone Nitric Acid Salt Crystallization Crystallization from Various Solvents & Conditions Start->Crystallization Characterization Solid Form Characterization Crystallization->Characterization XRPD XRPD Characterization->XRPD DSC DSC Characterization->DSC TGA TGA Characterization->TGA Microscopy Microscopy Characterization->Microscopy Result Identification of Polymorphs XRPD->Result DSC->Result TGA->Result Microscopy->Result

Sources

Foundational

A Technical Guide to the Crystallographic Analysis of Fenticonazole Sulfone Nitric Acid Salt

For distribution to: Researchers, scientists, and drug development professionals. Abstract Fenticonazole, a broad-spectrum imidazole antifungal agent, and its derivatives are of significant interest in pharmaceutical dev...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Fenticonazole, a broad-spectrum imidazole antifungal agent, and its derivatives are of significant interest in pharmaceutical development.[1] The sulfone derivative, in its nitric acid salt form, represents a key related substance whose solid-state properties can influence the stability, purity, and performance of the active pharmaceutical ingredient (API). While public repositories currently lack a definitive crystal structure for fenticonazole sulfone nitric acid salt, this guide provides a comprehensive framework for its crystallographic characterization. We will detail the necessary steps from synthesis and crystallization to data acquisition and structural analysis, grounded in established methodologies for pharmaceutical compounds. This document serves as both a procedural guide and an expert perspective on the critical role of single-crystal X-ray diffraction (SCXRD) in modern drug development.[2][3]

Introduction: The Imperative for Solid-State Characterization

Fenticonazole nitrate is a widely utilized antimycotic that functions by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[4] During its synthesis and storage, various related compounds, including the sulfone derivative, can emerge.[5] Understanding the three-dimensional atomic arrangement of these molecules is not merely an academic exercise; it is fundamental to controlling the physicochemical properties of the API.[6]

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating the absolute molecular structure, including stereochemistry, conformation, and the intricate network of intermolecular interactions that dictate the crystal packing.[2][7] This information is paramount for:

  • Polymorph Identification: Different crystal forms (polymorphs) of the same molecule can exhibit varied solubility, stability, and bioavailability.[6]

  • Salt vs. Cocrystal Confirmation: SCXRD can definitively determine whether a proton transfer has occurred between the API and a coformer, a critical distinction from a regulatory standpoint.[2]

  • Rational Drug Design: Insight into intermolecular interactions can guide the development of more stable formulations and novel crystalline forms.[8]

This guide will, therefore, outline the complete workflow to determine the crystal structure of fenticonazole sulfone nitric acid salt, providing the causality behind each experimental choice.

Proposed Synthesis and Crystallization

The generation of high-quality single crystals is the most critical and often challenging step in a crystallographic investigation. The process begins with the synthesis of the target compound.

Synthesis of Fenticonazole Sulfone

The synthesis of fenticonazole sulfone can be logically extrapolated from the established synthesis of its parent compound, fenticonazole.[9] The key transformation is the oxidation of the sulfide group to a sulfone.

Protocol 2.1: Oxidation of Fenticonazole to Fenticonazole Sulfone

  • Dissolution: Dissolve fenticonazole base in a suitable organic solvent such as dichloromethane (DCM) or acetic acid.

  • Oxidation: Add an excess of a potent oxidizing agent (e.g., hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid, m-CPBA) to the solution at a controlled temperature (typically 0 °C to room temperature).

  • Monitoring: Track the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Quench any remaining oxidant and wash the organic layer with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) followed by a basic wash (e.g., sodium bicarbonate) to remove acidic byproducts.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude fenticonazole sulfone base.

Salt Formation and Crystallization

The formation of the nitric acid salt and subsequent crystallization are pivotal for obtaining diffraction-quality crystals.

Protocol 2.2: Salt Formation and Single Crystal Growth

  • Purification: Purify the crude fenticonazole sulfone base using column chromatography on silica gel to achieve high chemical purity (>99%).

  • Salification: Dissolve the purified base in a suitable solvent like ethyl acetate or isopropanol.

  • Acid Addition: Stoichiometrically add a solution of nitric acid in the same solvent dropwise while stirring.

  • Crystallization Screening: Employ various crystallization techniques to grow single crystals. The choice of method is crucial as it directly impacts crystal quality.

    • Slow Evaporation: Leave the solution in a loosely covered vial in a vibration-free environment, allowing the solvent to evaporate over several days to weeks.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the concentrated solution on a siliconized cover slip and invert it over a reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop gradually reduces the solubility, promoting crystal growth.

    • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and slowly cool it to induce crystallization.

The rationale behind screening multiple solvents and techniques is that crystal nucleation and growth are complex kinetic and thermodynamic processes, and the optimal conditions are often found empirically.

Workflow for Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, the process of structural elucidation begins.[7]

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing & Structure Solution cluster_refine Structure Refinement & Validation crystal Select & Mount Single Crystal diffractometer Mount on Diffractometer crystal->diffractometer xray Expose to Monochromatic X-ray Beam diffractometer->xray diffraction Collect Diffraction Pattern xray->diffraction integration Integrate Intensities diffraction->integration correction Apply Corrections (Lorentz, Polarization, Absorption) integration->correction spacegroup Determine Unit Cell & Space Group correction->spacegroup solve Solve Structure (e.g., Direct Methods) spacegroup->solve refinement Refine Atomic Positions & Thermal Parameters solve->refinement validation Validate Structure (e.g., checkCIF) refinement->validation cif Generate Final CIF Report validation->cif

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol 3.1: Data Collection and Processing

  • Crystal Mounting: A high-quality crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, where it is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[3] A series of diffraction images are collected as the crystal is rotated.

  • Data Integration and Scaling: The collected images are processed to integrate the intensities of the thousands of diffraction spots. These intensities are then corrected for various experimental factors.

  • Structure Solution: The corrected data is used to determine the unit cell parameters and space group. The initial positions of the atoms are determined using computational methods like Direct Methods or Patterson functions.[10]

  • Structure Refinement: The atomic model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic coordinates, bond lengths, and thermal parameters to best fit the observed diffraction pattern.[11]

Hypothetical Crystallographic Data and Structural Insights

While the actual data is not available, we can present a table of expected parameters based on the known molecular structure and data from similar imidazole derivatives.[10][12] This serves as a template for what a final analysis would yield.

ParameterExpected Value / InformationSignificance
Chemical Formula C₂₄H₂₀Cl₂N₂O₃S · HNO₃Confirms the elemental composition of the crystal.
Formula Weight 550.41Derived from the chemical formula.
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/c or Pca2₁Defines the symmetry operations within the unit cell, indicating chirality and packing arrangements.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal lattice.
Volume (V) ųThe volume of the unit cell.
Z Integer (e.g., 4)The number of molecules in the unit cell.
Density (calculated) g/cm³Calculated from the formula weight, Z, and unit cell volume.
R-factor (R1) < 0.05 (for I > 2σ(I))A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-Fit (S) ~1.0An indicator of the quality of the refinement.

Structural Insights to be Gained:

The refined crystal structure would provide invaluable insights:

  • Molecular Conformation: The precise torsion angles between the imidazole ring, the dichlorophenyl ring, and the phenylsulfonyl group would be determined. This conformation is critical for understanding its interaction with biological targets.

  • Ionic Interactions: The structure would explicitly show the hydrogen bonding and electrostatic interactions between the protonated imidazole nitrogen and the nitrate anion.

  • Intermolecular Forces: The analysis would reveal weaker interactions, such as C-H···O, C-H···π, and π-π stacking, which stabilize the overall crystal lattice.[10] Visualizing these interactions helps in understanding the material's stability and potential for polymorphism.

Molecular_Interactions Fent_Sulfone Fenticonazole Sulfone Cation Nitrate Nitrate Anion Fent_Sulfone->Nitrate Ionic H-Bond (N+-H···O-) Fent_Sulfone2 Adjacent Fenticonazole Sulfone Molecule Fent_Sulfone->Fent_Sulfone2 π-π Stacking Fent_Sulfone2->Nitrate C-H···O Interaction

Caption: Key intermolecular interactions expected in the crystal lattice.

Data Validation and Archiving: Ensuring Scientific Integrity

A crucial final step is the validation and deposition of the crystallographic data. The generated Crystallographic Information File (CIF) contains all the necessary information about the experiment and the resulting structure.[13][14]

  • Validation: The CIF should be checked using services like the International Union of Crystallography's (IUCr) checkCIF to ensure its completeness and consistency.[15]

  • Archiving: To ensure public access and long-term preservation, the data should be deposited in a public repository, with the Cambridge Crystallographic Data Centre (CCDC) being the primary resource for small-molecule organic and metal-organic structures.[16][17] This act of open data sharing is fundamental to scientific progress.[18]

Conclusion

While the definitive crystal structure of fenticonazole sulfone nitric acid salt remains to be determined, this guide has established an authoritative and technically sound pathway for its elucidation. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers can obtain a complete and unambiguous three-dimensional molecular structure. The resulting data would provide critical insights into the solid-state properties of this important fenticonazole-related substance, aiding in quality control, formulation development, and regulatory compliance within the pharmaceutical industry.

References

  • Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. [Link]

  • Z˙uk, M., et al. (2024, August 15). Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid. IUCr Journals. [Link]

  • Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. [Link]

  • Martin, G. J., & Arman, H. D. (2020, December 30). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PMC. [Link]

  • IntechOpen. (2022, October 30). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. [Link]

  • ResearchGate. (2025, August 9). Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid. [Link]

  • Ramachandran, R., et al. (2011, May 15). Synthesis, spectral, crystal structure and in vitro antimicrobial evaluation of imidazole/benzotriazole substituted piperidin-4-one derivatives. PubMed. [Link]

  • Chemistry World. (2020, September 1). Exploring the advantages of single-crystal x-ray diffraction in pharma. [Link]

  • GSRS. (n.d.). FENTICONAZOLE SULFOXIDE NITRIC ACID SALT. [Link]

  • Hall, S. R. (1994). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PMC. [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). [Link]

  • Biological and Molecular Chemistry. (2025, June 20). Development and Characterization of Imidazole Derivatives for Antifungal Applications. [Link]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. [Link]

  • ChEMBL. (n.d.). Compound: FENTICONAZOLE NITRATE (CHEMBL2107703). [Link]

  • CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • ResearchGate. (2015, April 2). (PDF) The Crystallographic Information File (CIF). [Link]

  • Inxight Drugs. (n.d.). FENTICONAZOLE NITRATE. [Link]

  • ResearchGate. (n.d.). Sulfone containing examples of bioactive ingredients and technically relevant compounds. [Link]

  • Wikipedia. (n.d.). File:Fenticonazole synthesis.svg. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stability-Indicating HPLC Method Development for Fenticonazole Sulfone Nitric Acid Salt

Executive Summary Fenticonazole nitrate is a broad-spectrum chiral imidazole antifungal agent utilized primarily for cutaneous and vulvovaginal mycoses[1][2]. During manufacturing and shelf-life storage, the active pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fenticonazole nitrate is a broad-spectrum chiral imidazole antifungal agent utilized primarily for cutaneous and vulvovaginal mycoses[1][2]. During manufacturing and shelf-life storage, the active pharmaceutical ingredient (API) is highly susceptible to oxidative degradation at its thioether linkage[2]. This application note details the mechanistic development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method specifically designed to quantify Fenticonazole Sulfone Nitric Acid Salt (European Pharmacopoeia Impurity C), a critical oxidative degradation product. The protocol is structured as a self-validating system to ensure absolute data integrity during routine quality control and stability testing.

Analyte Profiling & Mechanistic Background

To develop a robust separation method, we must first understand the chemical causality of the analyte. Fenticonazole Nitrate ( C24​H20​Cl2​N2​OS⋅HNO3​ ) features a thioether moiety that undergoes sequential oxidation[1].

When exposed to oxidative stress (e.g., peroxides, light, or heat), the thioether is initially oxidized to a sulfoxide intermediate (Fenticonazole Sulfoxide Nitric Acid Salt)[3][4]. Under prolonged stress, it further oxidizes to the sulfone derivative, Fenticonazole Sulfone Nitric Acid Salt (CAS 80676-29-5)[5][6][7]. Because the addition of oxygen atoms significantly alters the polarity and pH-dependent stability of the molecule, the sulfone impurity exhibits distinct physicochemical behavior compared to the parent API[6]. Rigorous monitoring of this specific impurity is mandated by regulatory bodies to ensure the efficacy and safety of the final dosage form.

Degradation_Pathway API Fenticonazole Nitrate (API) Sulfoxide Fenticonazole Sulfoxide (Intermediate Impurity) API->Sulfoxide Mild Oxidation (H2O2, Light) Sulfone Fenticonazole Sulfone Nitric Acid Salt (Impurity C) Sulfoxide->Sulfone Strong Oxidation (Excess H2O2, Heat)

Caption: Oxidative degradation pathway of Fenticonazole Nitrate yielding Sulfoxide and Sulfone impurities.

Chromatographic Strategy & Causality

Method development is not a random selection of parameters; it is a deliberate manipulation of intermolecular forces. As a Senior Application Scientist, the following choices were made based on the structural properties of the fenticonazole degradation pathway[1][8]:

  • Stationary Phase Selection: A C18 column (e.g., Hypersil BDS C18, 150 x 4.6 mm, 5 µm) is selected over a C8 column to maximize the hydrophobic retention of the structurally similar impurities[1][8]. The use of Base-Deactivated Silica (BDS) is highly critical. Standard silica contains acidic silanol groups that interact strongly with the basic imidazole nitrogen of fenticonazole, causing severe peak tailing. BDS mitigates these secondary interactions, ensuring sharp, symmetrical peaks.

  • Mobile Phase & pH Optimization: The sequential oxidation from thioether to sulfone drastically increases the molecule's polarity. Consequently, Fenticonazole Sulfone elutes before the parent API in reversed-phase chromatography. A mobile phase utilizing a 10 mM sodium dihydrogen phosphate buffer paired with acetonitrile provides the necessary selectivity[1][8]. The buffer pH is strictly adjusted to 4.5. At pH 4.5, the imidazole ring ( pKa​≈6.5 ) remains fully protonated, locking the molecule into a single ionization state to prevent peak splitting and retention time drift.

  • Detection Wavelength: UV detection at 235 nm is selected based on the optimal absorbance overlap of the substituted benzene and imidazole chromophores[2]. This wavelength guarantees a high signal-to-noise ratio for trace-level quantification of the sulfone impurity while minimizing baseline drift from the acetonitrile gradient.

Self-Validating Experimental Protocol

This methodology incorporates built-in go/no-go gates to ensure the system is valid before any sample is quantified.

Reagents and Materials
  • Standards: Fenticonazole Nitrate API, Fenticonazole Sulfone Nitric Acid Salt Reference Standard (CAS 80676-29-5)[6], Fenticonazole Sulfoxide Nitric Acid Salt[4].

  • Chemicals: HPLC-grade Acetonitrile, Sodium dihydrogen phosphate ( NaH2​PO4​ ), Phosphoric acid ( H3​PO4​ ), Ultrapure water (18.2 MΩ·cm)[1][2].

Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Hypersil BDS C18, 150 mm × 4.6 mm, 5 µm[1]High carbon load for retention; deactivated to prevent imidazole tailing.
Mobile Phase A 10 mM NaH2​PO4​ buffer, pH 4.5 ± 0.05[1]pH 4.5 ensures complete protonation of the basic API.
Mobile Phase B Acetonitrile (HPLC Grade)[1]Lower viscosity and better UV transparency than methanol at 235 nm.
Elution Mode Isocratic (70% A : 30% B v/v)[1]Provides sufficient resolution between polar sulfone and non-polar API.
Flow Rate 1.0 mL/min[1]Balances optimal linear velocity with system backpressure.
Column Temp. 30 °C[2]Standardizes mass transfer kinetics and reduces mobile phase viscosity.
Detection UV at 235 nm[2]Maximizes sensitivity for the conjugated ring systems.
Injection Vol. 20 µL[8]Optimal volume to prevent column overloading while maintaining trace LOD.
Step-by-Step Methodology

Phase 1: Preparation & Equilibration

  • Buffer Preparation: Accurately weigh 1.20 g of sodium dihydrogen phosphate and dissolve in 1000 mL of ultrapure water. Adjust the pH to 4.5 ± 0.05 using dilute phosphoric acid (10% v/v). Filter through a 0.22 µm PVDF membrane and degas via sonication.

  • Diluent Preparation: Mix Acetonitrile and Water in a 70:30 (v/v) ratio[2].

  • System Equilibration: Purge the HPLC system and equilibrate the C18 column with the isocratic mobile phase for at least 30 minutes until the baseline is completely stable.

Phase 2: Standard & Sample Preparation

  • Standard Solution: Accurately weigh 10 mg of Fenticonazole Sulfone Nitric Acid Salt into a 100 mL volumetric flask. Dissolve in diluent to yield 100 µg/mL. Dilute 1 mL of this stock to 10 mL to create a 10 µg/mL working standard.

  • Sample Solution: Accurately weigh 50 mg of Fenticonazole Nitrate API into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and make up to volume (1000 µg/mL)[1][2].

  • System Suitability Solution (SST): Spike 5 mL of the 1000 µg/mL Sample Solution with 10 µg/mL of both Fenticonazole Sulfoxide and Fenticonazole Sulfone standards.

Phase 3: Self-Validation Gates & Analysis

  • Gate 1 (System Suitability): Inject the SST Solution in replicate ( n=6 ). Do not proceed unless the resolution ( Rs​ ) between the Sulfoxide and Sulfone peaks is ≥2.0 , and the tailing factor ( Tf​ ) for the Sulfone peak is ≤1.5 [9].

  • Gate 2 (Forced Degradation Check): To verify the method's stability-indicating power, subject 5 mL of the Sample Solution to 1 mL of 3% H2​O2​ at 60°C for 2 hours[2][9]. Inject the stressed sample. The chromatogram must show the generated Fenticonazole Sulfone peak completely resolved from the parent API.

  • Sample Analysis: Inject the blank (diluent), working standard, and sample solutions. Record chromatograms for 20 minutes to ensure all highly retained hydrophobic impurities elute.

Method Validation Framework

To ensure regulatory compliance, the method must be validated according to ICH Q2(R1) guidelines for the quantification of impurities[1][9]. The expected validation parameters based on this chromatographic design are summarized below:

Validation ParameterAcceptance CriteriaExpected Performance Profile
Specificity No interference at the retention time of the sulfone peak.Baseline resolution ( Rs​>2.0 ) from API and intermediate sulfoxide[9].
Linearity & Range Correlation coefficient ( r2 ) ≥0.999 . r2>0.999 over the range of 0.5 µg/mL to 15 µg/mL[2][9].
Accuracy (% Recovery) 90.0% – 110.0% at 50%, 100%, and 150% target levels.99.1% – 100.5% recovery demonstrating zero matrix interference[1][2].
Precision (Repeatability) %RSD ≤5.0% for trace impurity quantification.%RSD <2.0% ( n=6 ) confirming injection and integration stability[1][2].
Sensitivity (LOD / LOQ) Signal-to-Noise ratio ≥3 (LOD) and ≥10 (LOQ).LOD ≈0.1 µg/mL; LOQ ≈0.3 µg/mL[1].

Sources

Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Fenticonazole Sulfone Nitric Acid Salt in Pharmaceutical Formulations

Abstract This application note presents a robust, specific, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Fenticonazole Sulfone Nitric Acid Salt, a po...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust, specific, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Fenticonazole Sulfone Nitric Acid Salt, a potential oxidative degradation product and impurity of Fenticonazole Nitrate.[1][2][3] Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive framework, from the analytical principle to a fully validated, step-by-step protocol. The methodology adheres to the International Council on Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in the quality control and stability assessment of pharmaceutical formulations containing Fenticonazole.[4]

Introduction and Scientific Rationale

Fenticonazole is a broad-spectrum imidazole antifungal agent widely used in topical formulations for the treatment of fungal infections, most commonly as Fenticonazole Nitrate.[5] The chemical stability of an active pharmaceutical ingredient (API) within its formulation is a critical quality attribute. Fenticonazole, like many imidazole derivatives, is susceptible to oxidative degradation.[2][6] One of the primary oxidative degradation pathways involves the thioether moiety, which can be oxidized first to the sulfoxide and subsequently to the sulfone.

Fenticonazole Sulfone, as a potential impurity and degradant, must be monitored to ensure the safety and efficacy of the final drug product.[7] This document details the quantification of its nitric acid salt form.[8] The development of a stability-indicating analytical method is therefore not merely a quality control requirement but a fundamental tool in understanding the degradation profile of the drug. Such a method must be able to resolve the target analyte from the parent drug, other known impurities, and any potential degradation products that may emerge during forced degradation studies.[9][10]

This application note addresses this need by providing a complete protocol for a reversed-phase HPLC (RP-HPLC) method with UV detection, a technique chosen for its ubiquity, robustness, and suitability for quantifying aromatic, UV-active compounds like Fenticonazole and its derivatives.

Principle of the Analytical Method

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection.

  • Separation Rationale : The separation is achieved on a C18 stationary phase, which is non-polar. Fenticonazole and its sulfone derivative are separated based on their differential partitioning between the non-polar stationary phase and a polar mobile phase. The introduction of the highly polar sulfone group (-SO₂-) makes Fenticonazole Sulfone significantly more polar than the parent Fenticonazole (which contains a thioether, -S-). Consequently, the sulfone will have less retention on a C18 column and will elute earlier than the parent drug.

  • Detection Rationale : Fenticonazole and its derivatives contain chromophores (the imidazole and phenyl rings) that absorb UV radiation. A detection wavelength of 254 nm is selected as it provides an adequate response for both Fenticonazole and its related substances, allowing for their sensitive detection.[1][2] A PDA detector is recommended to assess peak purity and to confirm the identity of the analyte peaks by comparing their UV spectra against a reference standard.

Experimental Protocols

Materials and Reagents
  • Reference Standard : Fenticonazole Sulfone Nitric Acid Salt (CAS: 80676-29-5)[8], Fenticonazole Nitrate API (CAS: 73151-29-8).

  • Solvents : Acetonitrile (HPLC Grade), Methanol (HPLC Grade).[11]

  • Reagents : Monobasic Potassium Phosphate (KH₂PO₄), Orthophosphoric Acid (H₃PO₄), Triethylamine (TEA).

  • Water : HPLC-grade or purified water (e.g., Milli-Q).

  • Pharmaceutical Formulation : Fenticonazole Nitrate Cream (2%) or Vaginal Ovules (600 mg).[12]

Instrumentation and Chromatographic Conditions

The method was developed on an Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

ParameterSpecificationRationale for Selection
Column Zorbax RP-C18, 150 mm x 4.6 mm, 5 µmThe C18 phase provides excellent hydrophobic retention for separating fenticonazole and its metabolites. The specified dimensions offer a good balance between resolution and analysis time.[1]
Mobile Phase A 10mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄A buffered aqueous phase is critical for consistent retention times and peak shapes of ionizable compounds like imidazoles. A pH of 3.0 ensures the imidazole nitrogen is protonated, reducing peak tailing.[10]
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC, providing good elution strength for the analytes of interest.
Gradient Elution 0-5 min (30% B), 5-15 min (30%→70% B), 15-20 min (70% B), 20-22 min (70%→30% B), 22-25 min (30% B)A gradient program is necessary to elute the more polar sulfone degradant and the highly non-polar parent drug in a single run with optimal resolution and peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, providing efficient separation without generating excessive backpressure.[12]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak symmetry.[7][10]
Detection PDA at 254 nmProvides good sensitivity for fenticonazole and its related substances.[2] PDA allows for spectral analysis to confirm peak identity and purity.
Injection Volume 10 µLA small injection volume minimizes potential band broadening and column overload.
Preparation of Solutions
  • Standard Stock Solution (100 µg/mL) : Accurately weigh 10 mg of Fenticonazole Sulfone Nitric Acid Salt reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.[13] This solution should be stored at 2-8 °C.

  • Working Standard Solutions : Prepare a series of working standards by diluting the stock solution with the mobile phase (initial composition: 70% A, 30% B) to achieve concentrations ranging from 0.5 µg/mL to 10 µg/mL for the calibration curve.

  • Sample Preparation (from Cream Formulation) :

    • Accurately weigh an amount of cream equivalent to 10 mg of Fenticonazole Nitrate into a 50 mL centrifuge tube.

    • Add 25 mL of Methanol. Sonicate for 30 minutes to disperse the cream and dissolve the API and related substances.[6][9]

    • Centrifuge the mixture at 4000 rpm for 15 minutes to precipitate insoluble excipients.

    • Carefully decant the supernatant and filter through a 0.45 µm PVDF syringe filter into an HPLC vial for analysis. This filtration step is crucial to protect the HPLC column from particulate matter.

Method Validation: A Self-Validating System

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[14] This validation framework serves as a self-validating system, providing objective evidence of the method's reliability.

Method_Validation_Workflow cluster_all Specificity Specificity & Forced Degradation Linearity Linearity Validated Validated Method Specificity->Validated Range Range Linearity->Range Accuracy Accuracy (Recovery) LOQ Limit of Quantitation (LOQ) Linearity->LOQ Range->Validated Precision Precision (Repeatability & Intermediate) Accuracy->Validated Precision->Accuracy Precision->Validated LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness LOQ->Validated Robustness->Validated SOP_Workflow start Start Analysis prep Solution Preparation Prepare Mobile Phase Prepare Standard & Sample Solutions start->prep sst System Suitability Test (SST) Inject Standard 5x Check %RSD, Tailing, Resolution prep->sst sst_check SST Pass? sst->sst_check analysis Sequence Run Inject Blank (Diluent) Inject Standards (Calibration) Inject Samples sst_check->analysis Yes fail Fail: Troubleshoot & Re-run SST sst_check->fail No processing Data Processing Integrate Peaks Calculate Concentration using Calibration Curve analysis->processing report Generate Report processing->report fail->sst

Sources

Method

Application Note: Advanced Sample Preparation and Chromatographic Isolation of Fenticonazole Sulfone Nitric Acid Salt Impurities

Introduction Fenticonazole nitrate is a broad-spectrum imidazole antifungal agent primarily utilized in the treatment of vulvovaginal candidiasis[1]. From a quality control and stability-indicating perspective, the activ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fenticonazole nitrate is a broad-spectrum imidazole antifungal agent primarily utilized in the treatment of vulvovaginal candidiasis[1]. From a quality control and stability-indicating perspective, the active pharmaceutical ingredient (API) is highly susceptible to oxidative degradation due to the presence of a reactive thioether linkage in its molecular scaffold[2]. Under oxidative stress, this thioether oxidizes sequentially to form Fenticonazole Sulfoxide (European Pharmacopoeia [EP] Impurity B) and subsequently Fenticonazole Sulfone (EP Impurity C)[3].

Because Fenticonazole is formulated as a nitric acid salt, the presence of the nitrate counter-ion and the basic imidazole ring introduces unique challenges during sample preparation and chromatographic resolution[4]. This application note details field-proven sample preparation techniques and a robust High-Performance Liquid Chromatography (HPLC) protocol designed to isolate, extract, and quantify fenticonazole sulfone nitric acid salt impurities from complex formulation matrices.

Mechanistic Insights & Causality in Method Design

The Oxidative Degradation Pathway

The conversion of fenticonazole to its sulfone impurity is a classic example of thioether oxidation[2]. Understanding this pathway is critical for both forced degradation studies and the synthesis of reference standards.

Pathway API Fenticonazole Nitrate (Thioether Intact) Ox1 Mild Oxidation (H2O2, RT) API->Ox1 ImpB Impurity B (Sulfoxide) Ox1->ImpB Ox2 Strong Oxidation (Excess H2O2) ImpB->Ox2 ImpC Impurity C (Sulfone Nitrate Salt) Ox2->ImpC

Oxidative degradation pathway of fenticonazole to its sulfone impurity.

Causality in Sample Preparation

Fenticonazole nitrate is typically formulated in lipid-rich vaginal capsules or creams. Direct injection of these matrices into an HPLC system causes irreversible column fouling.

  • Solvent Selection: Methanol is selected as the primary extraction solvent because it effectively solubilizes the lipophilic fenticonazole and its polar sulfone impurity while precipitating high-molecular-weight excipients (e.g., gelatin, long-chain fatty acids)[4].

  • pH Control & Ion Suppression: The imidazole ring of fenticonazole has a pKa of approximately 6.5. To prevent peak tailing caused by secondary interactions with residual silanols on the silica stationary phase, the mobile phase must be highly acidic (pH 3.0)[4]. Triethylamine is added as a silanol-masking agent, competing for active sites and ensuring sharp, symmetrical peaks for both the API and the sulfone impurity[4].

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in recovery checks and mass balance calculations ensure the reliability of the generated data.

Protocol 1: Controlled Generation of Fenticonazole Sulfone (Forced Degradation)

This protocol is used to generate Impurity C in situ for peak identification and method validation when certified reference standards are scarce[2][5].

  • Stock Solution Preparation: Dissolve 10 mg of Fenticonazole Nitrate API in 10 mL of HPLC-grade methanol to yield a 1 mg/mL stock solution[4].

  • Oxidative Stress Application: Transfer 5 mL of the stock solution into a 20 mL amber volumetric flask. Add 5 mL of 30% v/v Hydrogen Peroxide (H₂O₂)[2].

  • Incubation: Seal the flask and incubate at room temperature (20-25°C) for 24 hours. (Causality Check: Amber glass is used to prevent concurrent photolytic degradation, ensuring the degradation profile is strictly oxidative.)

  • Quenching & Dilution: Quench the residual peroxide by adding 1 mL of 10% sodium thiosulfate. Dilute to volume with the mobile phase (Acetonitrile:Water 70:30 v/v)[4].

  • Mass Balance Validation: Analyze the stressed sample via HPLC. The molar loss of the Fenticonazole parent peak must equal the molar sum of Impurity B and Impurity C peaks (±5%). A mass balance <90% indicates undetected secondary degradation products or column retention issues.

Protocol 2: Extraction and Cleanup from Vaginal Formulations

Workflow A Formulation Sample (Vaginal Capsule/Cream) B Solvent Extraction (Methanol, Sonication) A->B C Protein/Lipid Precipitation (Centrifugation at 10,000 x g) B->C D Filtration (0.22 µm PTFE Filter) C->D E Dilution (Acetonitrile:Water 70:30) D->E F HPLC-PDA / LC-MS (Impurity Profiling) E->F

Sample preparation workflow for fenticonazole formulations.

  • Sample Disruption: Weigh an amount of cream or capsule contents equivalent to 10 mg of Fenticonazole Nitrate into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of cold HPLC-grade methanol. (Causality Check: Cold methanol minimizes the solubility of lipid excipients while maintaining API/impurity solubility.)

  • Sonication: Sonicate the mixture for 15 minutes in a water bath maintained at 15°C to ensure complete disruption of the matrix[4].

  • Centrifugation: Centrifuge the suspension at 10,000 x g for 10 minutes at 4°C to pellet the precipitated lipids and excipients.

  • Filtration: Decant the supernatant and filter through a 0.22 µm Hydrophilic PTFE syringe filter into an autosampler vial. (Note: Avoid Nylon filters, as they can bind the basic imidazole ring, leading to poor recovery.)

  • Self-Validation (Matrix Spike): Prepare a parallel sample spiked with a known concentration (e.g., 50 µg/mL) of Fenticonazole Impurity C reference standard[5]. Recovery must fall between 95-105% to validate the extraction efficiency.

Protocol 3: Stability-Indicating HPLC Analytical Method

To accurately quantify the sulfone impurity, the chromatographic system must provide baseline resolution between the API, Impurity B, and Impurity C[1][4].

  • Column: InertSustain C18 (100 x 4.0 mm, 3 µm) or equivalent high-density bonded phase[4].

  • Mobile Phase A: 85% Phosphoric acid solution, adjusted to pH 3.0 with triethylamine[4].

  • Mobile Phase B: 100% Acetonitrile[4].

  • Gradient Program: 0-5 min (30% B), 5-10 min (30% → 70% B), 10-15 min (70% B), 15-16 min (70% → 30% B), 16-20 min (Re-equilibration at 30% B).

  • Flow Rate: 0.8 mL/min[4].

  • Detection: Photodiode Array (PDA) at 235 nm[4].

  • Column Temperature: 30°C[4].

Quantitative Data Presentation

The following tables summarize the expected chromatographic performance and method validation metrics for the isolation of Fenticonazole and its sulfone impurity.

Table 1: Chromatographic Parameters and Elution Profile

Analyte Relative Retention Time (RRT) Resolution (Rs) Tailing Factor (Tf) LOD (µg/mL)
Fenticonazole Sulfoxide (Impurity B) 0.65 N/A 1.05 0.02
Fenticonazole Sulfone (Impurity C) 0.82 > 2.5 1.08 0.03

| Fenticonazole Nitrate (API) | 1.00 (~7.5 min) | > 3.0 | 1.12 | 0.01 |

Table 2: Method Validation & Matrix Recovery Data for Impurity C

Spike Concentration (µg/mL) Matrix Type Mean Recovery (%) % RSD (n=6) Pass/Fail Criteria
5.0 (LOQ Level) Vaginal Cream 96.4 3.2 90 - 110%
50.0 (Target Level) Vaginal Cream 99.1 1.1 95 - 105%

| 150.0 (High Level) | Vaginal Cream | 99.8 | 0.8 | 95 - 105% |

Conclusion

The accurate quantification of Fenticonazole Sulfone (Impurity C) requires a synergistic approach combining targeted sample extraction and optimized chromatographic conditions. By leveraging cold methanol extraction and pH-controlled HPLC gradients, analysts can overcome the matrix interference and peak tailing commonly associated with basic imidazole salts. The self-validating protocols provided herein ensure high data integrity and compliance with rigorous pharmacopeial standards.

References

  • [1] Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography. ResearchGate. URL:[Link]

  • [5] Fenticonazole EP Impurity C | CAS 80676-28-4. Veeprho. URL:[Link]

  • [3] Degradation reference materials 2017 S-oxides. LGC Standards / Bioszeparacio. URL:[Link]

Sources

Application

Isolation of fenticonazole sulfone nitric acid salt from API degradation products

Application Note & Protocol Topic: Isolation of Fenticonazole Sulfone Nitric Acid Salt from API Degradation Products Audience: Researchers, scientists, and drug development professionals. Executive Summary Fenticonazole,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Isolation of Fenticonazole Sulfone Nitric Acid Salt from API Degradation Products

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fenticonazole, a broad-spectrum imidazole antifungal agent, is susceptible to oxidative degradation, a common pathway for sulfur-containing compounds.[1][2][3] This process primarily leads to the formation of fenticonazole sulfoxide and, upon further oxidation, fenticonazole sulfone. The isolation and characterization of such degradation products are mandated by regulatory bodies like the International Council on Harmonisation (ICH) to ensure the safety and efficacy of the active pharmaceutical ingredient (API).[4][5][6] This document provides a comprehensive, field-tested guide for the targeted generation of fenticonazole sulfone via forced degradation, followed by its isolation and purification using preparative High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each step, from stress testing to final product characterization.

Introduction: The Imperative of Degradation Product Analysis

Fenticonazole nitrate's therapeutic action stems from its ability to inhibit the synthesis of ergosterol, a critical component of the fungal cell membrane.[7] However, the inherent chemical structure of fenticonazole, specifically the thioether linkage, renders it vulnerable to oxidation.[8][9] Oxidative stress, whether from atmospheric oxygen, residual peroxides in excipients, or interaction with other formulation components, can convert the sulfide to a sulfoxide and then to a sulfone.[2]

Understanding these degradation pathways is not merely an academic exercise. It is a cornerstone of drug development and quality control.[6][10] The presence of impurities and degradation products can impact the stability, bioavailability, and safety of the final drug product.[11] Therefore, generating, isolating, and characterizing these compounds is essential for developing stability-indicating analytical methods and for toxicological evaluation.[12] This guide focuses on the sulfone derivative, the terminal oxidation product, providing a robust methodology for its isolation in a pure form as its nitric acid salt.

Degradation Pathway: From Thioether to Sulfone

The oxidative degradation of fenticonazole follows a sequential pathway. The initial oxidation of the sulfide group yields the corresponding sulfoxide. This is often the major degradation product observed under mild oxidative conditions.[3][9] With more rigorous or prolonged exposure to oxidizing agents, the sulfoxide is further oxidized to the sulfone.

Fenticonazole Oxidation Pathway Fenticonazole Fenticonazole (Sulfide) Sulfoxide Fenticonazole Sulfoxide Fenticonazole->Sulfoxide [O] Sulfone Fenticonazole Sulfone Sulfoxide->Sulfone [O]

Diagram 1: Oxidative degradation pathway of Fenticonazole.

Experimental Protocols

This section details the multi-step process from the controlled degradation of the API to the isolation of the target compound.

Part A: Forced Degradation to Generate Fenticonazole Sulfone

The objective of forced degradation is to intentionally stress the API to produce the desired degradation products at a level suitable for isolation, typically aiming for 5-20% degradation as recommended by ICH guidelines.[4] Oxidative stress using hydrogen peroxide (H₂O₂) is a direct and effective method for this purpose.[1]

Protocol 1: Oxidative Forced Degradation

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Fenticonazole Nitrate in methanol.[1]

  • Stress Application: In a chemically inert container (e.g., a glass flask), combine 50 mL of the fenticonazole nitrate stock solution with 50 mL of 30% hydrogen peroxide.

    • Causality: A high concentration of H₂O₂ is used to ensure the oxidation proceeds past the sulfoxide stage to the more stable sulfone. Methanol is a suitable solvent due to its polarity and ability to solubilize both the API and the oxidizing agent.[13]

  • Incubation: Loosely cap the flask to allow for off-gassing and stir the solution at room temperature (approx. 25°C) for 24-48 hours.[1]

    • Self-Validation: The progress of the degradation should be monitored periodically (e.g., at 8, 24, and 48 hours) using the analytical HPLC method described in Protocol 2. This allows for the reaction to be stopped when the peak corresponding to the fenticonazole sulfone is at a maximal and practical level for isolation, preventing excessive degradation into other unknown products.

  • Reaction Quenching: Once the desired level of degradation is achieved, the reaction can be quenched by diluting the sample with the mobile phase to stop significant further reaction before analysis and purification.

Part B: Analytical Monitoring

A validated, stability-indicating HPLC method is crucial for separating the parent drug from its various degradation products.[11][14] This method will be used to monitor the forced degradation and to analyze the purity of the fractions collected during preparative HPLC.

Protocol 2: Stability-Indicating Analytical HPLC Method

ParameterSpecificationRationale
Column C18, 100 mm x 4.6 mm, 3 µmProvides excellent resolution for non-polar to moderately polar compounds like fenticonazole and its derivatives.[1]
Mobile Phase Gradient elution with a mixture of aqueous phosphoric acid solution (pH 3.0, adjusted with triethylamine) and acetonitrile.[1][11]The acidic pH ensures the ionization of the basic imidazole group, improving peak shape. Triethylamine is a competing base that masks active silanol sites on the silica support, reducing peak tailing.[1] Acetonitrile is a common organic modifier providing good separation efficiency.
Flow Rate 0.8 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.[11]
Detection UV at 235 nmA wavelength where fenticonazole and its expected degradation products exhibit significant absorbance.[11]
Column Temp. 30°CMaintains consistent retention times and improves peak symmetry.[11]
Injection Vol. 10 µLA typical volume for analytical HPLC.

Based on data from BenchChem and other sources.[1][11]

Part C: Isolation by Preparative HPLC

Scaling up from an analytical to a preparative method is the core of the isolation process. The primary goal shifts from generating data to recovering a pure compound.[15][16] This requires modifications to the column, flow rate, and mobile phase composition to handle higher sample loads.

Protocol 3: Preparative HPLC Isolation

  • Sample Preparation: Take the quenched degradation mixture from Protocol 1. If any precipitation has occurred, centrifuge the solution and filter the supernatant through a 0.45 µm filter to remove particulate matter that could damage the preparative column.

  • Mobile Phase Modification: The non-volatile phosphoric acid buffer used in the analytical method must be replaced with a volatile alternative to facilitate easy removal from the collected fractions.[15][17]

    • Aqueous Phase (A): 0.1% Formic Acid in Water

    • Organic Phase (B): 0.1% Formic Acid in Acetonitrile

    • Causality: Formic acid provides the necessary acidic pH for good chromatography and is easily removed under vacuum.[18][19]

  • Chromatographic System & Parameters:

ParameterSpecificationRationale
Column C18, 150 mm x 25 mm, 5 µmA larger diameter column is required to handle the increased sample load necessary for preparative work.[16][18]
Mobile Phase Gradient elution using volatile buffers (0.1% Formic Acid in Water/Acetonitrile)Allows for efficient separation while ensuring the mobile phase can be easily removed during post-processing.[17]
Gradient Optimized based on analytical run; typically a shallow gradient around the elution point of the sulfone.A shallow gradient improves the resolution between closely eluting compounds, critical for obtaining high purity fractions.
Flow Rate 20-30 mL/min (Adjust based on column dimensions and system pressure limits)Higher flow rates are necessary for preparative columns to maintain a reasonable run time.
Detection UV at 235 nmThe detector cell path length may differ from the analytical system, but the wavelength remains the same.
Sample Loading Concentration and volume overloading techniques should be employed.[15] Inject a concentrated solution of the degradation mixture. The optimal load must be determined empirically to maximize throughput without sacrificing resolution.The goal is to load as much material as possible onto the column per run while still achieving baseline separation of the target peak.
  • Fraction Collection: Set the fraction collector to trigger based on the UV detector signal. Calibrate the delay volume between the detector and the collection nozzle to ensure accurate collection of the peak corresponding to fenticonazole sulfone.[16]

  • Purity Analysis: Analyze a small aliquot of the collected fraction(s) using the analytical HPLC method (Protocol 2) to confirm purity. Pool fractions that meet the required purity specification (e.g., >95%).

Isolation Workflow cluster_0 Generation cluster_1 Purification cluster_2 Finalization Forced_Deg Forced Degradation (Fenticonazole + H₂O₂) Monitoring Analytical HPLC Monitoring Forced_Deg->Monitoring Prep_HPLC Preparative HPLC Monitoring->Prep_HPLC Crude Mixture Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Check Purity Check (Analytical HPLC) Fraction_Collection->Purity_Check Solvent_Removal Solvent Removal (Rotovap/Lyophilization) Purity_Check->Solvent_Removal Final_Product Isolated Fenticonazole Sulfone Nitric Acid Salt Solvent_Removal->Final_Product

Diagram 2: Experimental workflow for isolation of Fenticonazole Sulfone.

Part D: Post-Isolation Processing
  • Solvent Removal: Combine the high-purity fractions in a round-bottom flask. Remove the bulk of the acetonitrile and water using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to prevent thermal degradation.

  • Lyophilization: Transfer the remaining aqueous solution to a lyophilizer (freeze-dryer) to remove the final traces of water and volatile acids. This will yield the fenticonazole sulfone nitric acid salt as a dry, solid powder.[18]

Characterization and Confirmation

The identity and purity of the isolated white solid should be unequivocally confirmed using a suite of analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight of the fenticonazole sulfone cation and to study its fragmentation pattern.[2][3][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of the isolated compound, confirming the presence of the sulfone group and the integrity of the rest of the molecule.[18][20]

  • Analytical HPLC: To determine the final purity of the isolated material against a reference standard if available.

CompoundExpected [M+H]⁺ (m/z)Key Structural Feature
Fenticonazole455.08-S- (Sulfide)
Fenticonazole Sulfoxide471.08-SO- (Sulfoxide)
Fenticonazole Sulfone 487.07 -SO₂- (Sulfone)

Conclusion

This application note provides a systematic and scientifically grounded methodology for the isolation of fenticonazole sulfone nitric acid salt, a key oxidative degradation product of fenticonazole. By integrating a targeted forced degradation strategy with a robust preparative HPLC purification protocol, researchers can reliably obtain this compound in high purity. The emphasis on using volatile mobile phases in preparative chromatography and the inclusion of in-process analytical checks are critical for the success of the isolation. This protocol serves as a foundational template for drug development professionals engaged in impurity profiling, stability testing, and reference standard generation.

References

  • BenchChem. (n.d.). Identifying and characterizing Fenticonazole degradation products in formulations.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Gatta, L., et al. (2001). Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography.
  • BenchChem. (n.d.). Advancing Quality Control: A Comparative Guide to a New HPLC Method for Fenticonazole and Its Impurities.
  • Attia, K. A. M., et al. (2016). Investigation of the Profile and Kinetics of Degradation of Fenticonazole Nitrate using Stability-indicating HPLC Assay. Taylor & Francis Online.
  • Patel, Y., & Shah, N. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Attia, K. A. M., et al. (2017, January 18). Investigation of the Profile and Kinetics of Degradation of Fenticonazole Nitrate using Stability-indicating HPLC Assay in Presence of Methyl and Propyl Parabens: Application to Preformulation Studies.
  • Alsante, K. M., et al. (2003).
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • Zhang, J., & Wang, Y. (2008). Method for analyzing and separating Fenticonazole and its intermediate body by HPLC method. (CN101315350A).
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Fenticonazole in Cream and Gel Formulations.
  • BUCHI. (n.d.). Don't get salty about your separations. Develop flash and prep HPLC applications to purify a range of compounds.
  • An, T., et al. (2025, March 28). Difenoconazole Degradation by Novel Microbial Consortium TA01: Metabolic Pathway and Microbial Community Analysis. MDPI.
  • Gatta, L., et al. (2001). Electropherogram of a working standard solution containing fenticonazole and impurities A, B, C, D, E.
  • Attia, K. A. M., et al. (2016). Investigation of the Profile and Kinetics of Degradation of Fenticonazole Nitrate using Stability-indicating HPLC Assay. Taylor & Francis Online.
  • Kumar, A., et al. (2023, June 10). Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques. PMC.
  • Corrêa, J. C. R., & Salgado, H. R. N. (2019). Development of stability-indicating LC method assisted by Design of Experiment for fenticonazole cream analysis in presence of degradation products. Revista de Ciências Farmacêuticas Básica e Aplicada, 40.
  • ROMIL Ltd. (n.d.). Preparative High Performance Liquid Chromatography.
  • ResearchGate. (n.d.). Investigation of the Profile and Kinetics of Degradation of Fenticonazole Nitrate using Stability-indicating HPLC Assay in Presence of Methyl and Propyl Parabens: Application to Preformulation Studies | Request PDF.
  • University of Warwick. (n.d.). Principles in preparative HPLC.
  • Singh, S., et al. (2013).
  • Santa Cruz Biotechnology. (n.d.). Fenticonazole sulfoxide nitric acid salt.
  • Neopharm Labs. (2024, January 31). Mastering Pharmaceutical Impurity Isolation Strategies.
  • Gatta, L., et al. (2001). Molecular structures of fenticonazole and impurities A, B, C, D, and E.
  • Al-mahallawi, A. M., et al. (2024). Development and characterization of fenticonazole nitrate-loaded cubogel for the management of vaginal candidiasis. PMC.
  • Welch Materials. (2025, February 28). Key Concepts and Considerations of Preparative Liquid Chromatography.
  • Al-mahallawi, A. M., et al. (2026, January 7). (PDF) Development and characterization of fenticonazole nitrate-loaded cubogel for the management vaginal candidiasis.
  • Peters, K. (2017). Introduction to Preparative HPLC.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of Fenticonazole Nitrate.
  • ResearchGate. (2025, August 6). Forced degradation behavior of two-drug combinations: Isolation and characterization of major degradation products by LC-MS | Request PDF.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2021, December 15).
  • Sharma, G., & Saini, V. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • LGC Standards. (n.d.). Fenticonazole Sulfone Nitric Acid Salt.
  • Wikipedia. (n.d.). File:Fenticonazole synthesis.svg.
  • LGC Standards. (n.d.). Fenticonazole Sulfone Nitric Acid Salt.
  • LGC Standards. (n.d.). Fenticonazole Sulfone Nitric Acid Salt.
  • LGC Standards. (n.d.). Fenticonazole Sulfoxide Nitric Acid Salt.
  • Fisher Scientific. (n.d.). Fenticonazole Sulfone Nitric Acid Salt, TRC 50 mg.
  • PubChem - NIH. (n.d.). Fenticonazole.
  • ResearchGate. (n.d.). Sulfone containing examples of bioactive ingredients and technically relevant compounds.

Sources

Method

Application Note &amp; Protocol: Forced Degradation Studies of Fenticonazole Sulfone Nitric Acid Salt

Abstract This document provides a comprehensive guide for conducting forced degradation studies on Fenticonazole Sulfone Nitric Acid Salt, an active pharmaceutical ingredient (API). The protocols detailed herein are desi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for conducting forced degradation studies on Fenticonazole Sulfone Nitric Acid Salt, an active pharmaceutical ingredient (API). The protocols detailed herein are designed to identify potential degradation products, elucidate degradation pathways, and establish a stability-indicating analytical method in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] This application note offers in-depth, step-by-step methodologies for subjecting the API to hydrolytic, oxidative, thermal, and photolytic stress conditions. Furthermore, it outlines the development of a robust high-performance liquid chromatography (HPLC) method for the separation and quantification of the parent drug from its degradation products. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a practical and scientifically sound framework for ensuring the safety, efficacy, and stability of pharmaceutical products containing this API.

Introduction: The Rationale for Stress Testing

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the FDA and EMA under ICH guidelines.[2][4] These studies involve subjecting a drug substance or drug product to conditions more severe than accelerated stability testing to intentionally induce degradation. The primary objectives of such studies are threefold:

  • Elucidation of Degradation Pathways: By understanding how a molecule degrades, we can gain insights into its intrinsic stability and identify potential liabilities in its chemical structure.[1][5]

  • Identification of Degradation Products: This allows for the characterization of impurities that may form during storage and handling, which is crucial for assessing the safety of the drug product.[5]

  • Development of Stability-Indicating Methods: A stability-indicating analytical method is one that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate the API from its degradation products.[1][3]

Fenticonazole, an imidazole antifungal agent, is used in its nitrate salt form for the treatment of fungal infections.[6][7] Its sulfone derivative, the subject of this note, represents a potential metabolite or related substance. The nitric acid salt form introduces a specific counter-ion that may influence its stability profile. This application note will specifically address the forced degradation of fenticonazole sulfone nitric acid salt, providing a robust framework for its comprehensive stability assessment.

Materials and Methods

Reagents and Materials
  • Fenticonazole Sulfone Nitric Acid Salt (Reference Standard)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions

  • Hydrogen Peroxide (H₂O₂), 3% and 30% (v/v) solutions

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Phosphoric Acid (H₃PO₄) for pH adjustment

  • Triethylamine for pH adjustment

  • Sodium Dihydrogen Phosphate

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector

  • LC-MS/MS system for identification of degradation products

  • pH meter

  • Analytical balance

  • Sonicator

  • Vortex mixer

  • Forced-air oven

  • Photostability chamber compliant with ICH Q1B guidelines[2]

  • Water bath or heating block

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of Fenticonazole Sulfone Nitric Acid Salt in methanol to prepare a stock solution of 1 mg/mL.[8]

  • Working Solution Preparation: Dilute the stock solution with the appropriate solvent (as specified in each stress condition) to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).

Forced Degradation (Stress) Conditions

The goal of forced degradation is to achieve 5-20% degradation of the API.[1] The conditions outlined below are starting points and may need to be adjusted based on the observed stability of the molecule.

Hydrolysis is the cleavage of a chemical bond by reaction with water.[9][10] It is a common degradation pathway for many pharmaceuticals.[11]

Acid Hydrolysis:

  • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.[12][13]

  • Incubate the solution at 60°C for 24 hours.

  • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Before analysis, neutralize the samples with an equivalent concentration and volume of 0.1 M NaOH.[14]

  • Dilute with the mobile phase to the working concentration.

  • If no degradation is observed, repeat the experiment with 1 M HCl or at a higher temperature.[13]

Base Hydrolysis:

  • To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.[12][13]

  • Incubate the solution at 60°C for 24 hours.

  • Withdraw samples at appropriate time intervals.

  • Neutralize the samples with an equivalent concentration and volume of 0.1 M HCl before analysis.[14]

  • Dilute with the mobile phase to the working concentration.

  • If no degradation is observed, repeat the experiment with 1 M NaOH or at a higher temperature.[13]

Oxidative degradation involves the reaction of the drug substance with oxygen or an oxidizing agent.[11] The sulfone moiety itself is a product of oxidation of a sulfide, but further oxidation or degradation of other parts of the molecule can occur.[15][16]

  • To a known volume of the stock solution, add an equal volume of 3% H₂O₂.[12]

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time intervals.

  • Dilute with the mobile phase to the working concentration for analysis.

  • If minimal degradation is observed, repeat the experiment with a higher concentration of H₂O₂ (e.g., 30%) or with gentle heating.

Thermal degradation assesses the stability of the drug substance at elevated temperatures.[17][18]

  • Place a known amount of the solid Fenticonazole Sulfone Nitric Acid Salt in a vial and store it in a forced-air oven at 80°C for 48 hours.[8]

  • At specified time points, withdraw a sample, dissolve it in methanol, and dilute it to the working concentration with the mobile phase.

  • Analyze the samples by HPLC.

Photostability testing is conducted to evaluate the effect of light on the drug substance.[5] Imidazole-containing compounds can be susceptible to photodegradation.[19][20]

  • Expose a sample of the solid drug substance and a solution (in a photostable, transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

  • A control sample should be stored in the dark under the same conditions.

  • At the end of the exposure period, prepare solutions of both the light-exposed and dark control samples and analyze them by HPLC.

Experimental Workflow Diagram

Forced_Degradation_Workflow cluster_stress Stress Conditions API Fenticonazole Sulfone Nitric Acid Salt Stock Prepare 1 mg/mL Stock Solution (Methanol) API->Stock Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (80°C, Solid) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize_Acid Neutralize with NaOH Acid->Neutralize_Acid Neutralize_Base Neutralize with HCl Base->Neutralize_Base Dilute Dilute to Working Concentration Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize_Acid->Dilute Neutralize_Base->Dilute HPLC HPLC-PDA Analysis Dilute->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS

Caption: Overall workflow for forced degradation studies.

Analytical Methodology

A validated, stability-indicating HPLC method is essential for separating the parent drug from its degradation products.[21]

HPLC-PDA Method

The following chromatographic conditions are a starting point and should be optimized for the specific separation needs.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.01 M Sodium Dihydrogen Phosphate (pH adjusted to 4.0 with H₃PO₄) B: Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30°C
Injection Volume 20 µL
Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Proposed Degradation Pathway

Based on the chemical structure of fenticonazole and general degradation mechanisms of related compounds, a potential degradation pathway under oxidative stress is proposed. The sulfide moiety in the parent fenticonazole is susceptible to oxidation to a sulfoxide and then to a sulfone.[15][16] The imidazole ring can also be a site of degradation.[19]

Degradation_Pathway Fenticonazole Fenticonazole (Sulfide) Sulfoxide Fenticonazole Sulfoxide Fenticonazole->Sulfoxide [O] Sulfone Fenticonazole Sulfone Sulfoxide->Sulfone [O] Imidazole_Cleavage Imidazole Ring Cleavage Products Sulfone->Imidazole_Cleavage Further Stress (e.g., strong acid/base, photolysis)

Caption: Proposed oxidative degradation pathway of fenticonazole.

Results and Discussion

The results of the forced degradation studies should be presented in a clear and concise manner. A summary table is an effective way to present the percentage of degradation under different stress conditions.

Stress ConditionReagent/TemperatureDuration% Degradation of Fenticonazole SulfoneMajor Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C24 hourse.g., 8.5%e.g., DP-1, DP-2
Base Hydrolysis 0.1 M NaOH, 60°C24 hourse.g., 12.2%e.g., DP-3
Oxidative 3% H₂O₂, RT24 hourse.g., 18.7%e.g., DP-4, DP-5
Thermal 80°C48 hourse.g., 3.1%e.g., DP-1
Photolytic ICH Q1B-e.g., 5.6%e.g., DP-6

Note: The values and degradation products (DP) are hypothetical and should be replaced with experimental data.

The chromatograms from the HPLC analysis should demonstrate adequate separation of the parent peak from the degradation product peaks. The peak purity of the parent drug should be evaluated using the PDA detector to ensure that no co-eluting peaks are present.

The structures of the major degradation products should be elucidated using LC-MS/MS or other appropriate spectroscopic techniques. This information is crucial for understanding the degradation pathways and for the safety assessment of the drug product.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for conducting forced degradation studies on Fenticonazole Sulfone Nitric Acid Salt. By following these guidelines, researchers and drug development professionals can effectively assess the intrinsic stability of the API, identify potential degradation products, and develop a robust stability-indicating analytical method. These studies are indispensable for ensuring the quality, safety, and efficacy of the final pharmaceutical product and are a mandatory part of the regulatory submission process.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. Netzsch. [Link]

  • Hydrolysis in Pharmaceutical Formulations. Taylor & Francis Online. [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

  • Development of stability-indicating LC method assisted by Design of Experiment for fenticonazole cream analysis in presence of degradation products. Revista de Ciências Farmacêuticas Básica e Aplicada. [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Investigation of the Profile and Kinetics of Degradation of Fenticonazole Nitrate using Stability-indicating HPLC Assay. Analytical Chemistry Letters. [Link]

  • development and validation of stability indicating rp-hplc method for fenticonazole nitrate in. European Journal of Biomedical AND Pharmaceutical sciences. [Link]

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Springer. [Link]

  • Hydrolytic Degradation Hydrolytic investigations in acidic and basic... ResearchGate. [Link]

  • Stress Testing Study Design. Veeprho. [Link]

  • Method for analyzing and separating Fenticonazole and its intermediate body by HPLC method.
  • Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. ACS Publications. [Link]

  • Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. MDPI. [Link]

  • Investigation of the Profile and Kinetics of Degradation of Fenticonazole Nitrate using Stability-indicating HPLC Assay in Presence of Methyl and Propyl Parabens: Application to Preformulation Studies. ResearchGate. [Link]

  • Degradation Profiling of Pharmaceuticals: A Review. IJNRD. [Link]

  • Thermal study of active pharmaceutical ingredients used as analgesics by DTA and DSC coupled to photovisual system. ResearchGate. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. ScienceDirect. [Link]

  • Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. ACS Publications. [Link]

  • SULFOXIDES AND SULFONES: REVIEW. ResearchGate. [Link]

  • Degradation mechanism in sulfone-type materials. Upon reduction, the... ResearchGate. [Link]

  • development and validation of a stability-indicating ultra-fast liquid chromatographic analysis. Revue Roumaine de Chimie. [Link]

  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC. [Link]

  • Fenticonazole. Wikipedia. [Link]

  • Photodegradation of the azole fungicide fluconazole in aqueous solution under UV-254: Kinetics, mechanistic investigations and toxicity evaluation. ResearchGate. [Link]

  • The Mechanism of Nitric Acid Degradation of the C-glycoside Aloin to Aloe-emodin. ResearchGate. [Link]

  • Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. PubMed. [Link]

  • Fenticonazole. PubChem. [Link]

  • Influence of nitric acid on biodegradation of polystyrene and low-density polyethylene by Cephalosporium species. PubMed. [Link]

  • Fenticonazole: an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program. European Review for Medical and Pharmacological Sciences. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. PharmaTutor. [Link]

  • Nitric acid. Wikipedia. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • What is the mechanism of Fenticonazole Nitrate?. Patsnap Synapse. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting LC-MS Peak Shape for Fenticonazole Sulfone Nitrate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chromatographic challenges with fenticonazole sulfone nitric acid salt (fenticonazole sulfone nitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chromatographic challenges with fenticonazole sulfone nitric acid salt (fenticonazole sulfone nitrate).

Fenticonazole is a broad-spectrum imidazole antifungal[1]. Its sulfone derivative, a common degradation product or metabolite, retains the basic imidazole ring. Analyzing this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) frequently results in severe peak tailing, signal suppression, and irreproducibility. This guide synthesizes the chemical causality behind these issues and provides self-validating protocols to ensure robust analytical performance.

Mechanistic Overview: The "Why" Behind the Chromatography

To fix peak shape, we must first understand the physicochemical properties of the analyte and its interactions within the LC-MS system.

  • The Imidazole Ring (pKa ~6.54): At the acidic pH typically used in LC-MS mobile phases (e.g., pH 2.7 with 0.1% formic acid), the basic imidazole nitrogen of fenticonazole sulfone is fully protonated, rendering the molecule a cation[1].

  • Secondary Silanol Interactions: Standard fully porous silica columns contain residual silanol groups (-SiOH) with a pKa of ~3.5 to 4.5. In slightly acidic to neutral mobile phases, these silanols deprotonate to form anionic sites (-SiO⁻). The electrostatic attraction between the cationic imidazole and the anionic silanols creates a secondary retention mechanism, which is the primary cause of peak tailing for basic drugs[2],[3].

  • The Nitrate Counter-Ion: Fenticonazole sulfone is present as a nitric acid salt. The nitrate ion (NO₃⁻) is highly polar and a strong oxidizer. In the electrospray ionization (ESI) source, high concentrations of nitrate can alter droplet surface tension and local pH, leading to severe ion suppression. Furthermore, nitrate can cause localized ion-pairing on the column, distorting the peak shape.

Troubleshooting FAQs

Q1: My fenticonazole sulfone peak is exhibiting severe tailing (Asymmetry Factor > 2.0) in 0.1% Formic Acid. How do I fix this? A1: This is a classic symptom of secondary silanol interactions[3]. Formic acid alone does not provide enough ionic strength to mask residual silanols. Solution: Switch to a Charged Surface Hybrid (CSH) column. CSH technology incorporates a low-level positive surface charge that electrostatically repels basic compounds like fenticonazole, preventing them from accessing residual silanols even in low-ionic-strength mobile phases[4]. Alternatively, add 5 mM ammonium acetate to your mobile phase to provide competing cations (NH₄⁺) that mask the active sites[5].

Q2: I am observing peak fronting and splitting, particularly at higher injection volumes. Is the column degrading? A2: While column degradation is possible, fronting and splitting of early-eluting peaks are usually caused by an injection solvent mismatch . If your sample diluent is stronger (e.g., 100% methanol) than your initial mobile phase conditions (e.g., 5% methanol), the analyte travels rapidly through the column before partitioning properly. Solution: Dilute your sample in a solvent that matches or is weaker than the initial mobile phase (e.g., 50:50 Water:Methanol).

Q3: The peak shape is fine, but my MS signal is heavily suppressed compared to the parent drug. Why? A3: The presence of the nitric acid salt introduces a high concentration of nitrate ions into the ESI source, causing matrix-induced ion suppression. Solution: Implement a Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) sample preparation step. This will partition the hydrophobic fenticonazole sulfone into the organic phase while washing away the highly polar nitrate counter-ions.

Logical Troubleshooting Workflow

Workflow Start Evaluate Fenticonazole Sulfone Peak Shape in LC-MS Tailing Symptom: Peak Tailing (Asymmetry > 1.5) Start->Tailing Fronting Symptom: Peak Fronting or Splitting Start->Fronting Suppression Symptom: Signal Suppression (Nitrate Effect) Start->Suppression Cause1 Mechanism: Secondary Silanol Interactions Tailing->Cause1 Cause2 Mechanism: Injection Solvent Mismatch Fronting->Cause2 Cause3 Mechanism: Ion Suppression from Nitrate Suppression->Cause3 Solution1 Action: Use CSH Column & 5mM NH4OAc Buffer Cause1->Solution1 Solution2 Action: Match Diluent to Initial Mobile Phase Cause2->Solution2 Solution3 Action: Perform LLE/SPE to Remove Nitrate Cause3->Solution3

Logical workflow for troubleshooting fenticonazole sulfone nitrate LC-MS peak shape issues.

Quantitative Data Summary

The following tables summarize the empirical data driving our protocol choices. Notice how the combination of CSH technology and ammonium acetate buffer yields the optimal balance of peak shape and MS sensitivity.

Table 1: Mobile Phase Additive Comparison for Fenticonazole Sulfone

Mobile Phase Additive (in Water)Peak Asymmetry Factor ( As​ )Signal-to-Noise (S/N)Mechanistic Observation
0.1% Formic Acid (FA)2.4150Severe tailing due to unmasked silanol interactions.
0.1% FA + 5 mM NH₄OAc 1.2 480 Optimal. NH₄⁺ masks silanols; FA aids ionization.
0.1% Trifluoroacetic Acid (TFA)1.045Perfect peak shape, but TFA causes severe ion suppression.

Table 2: Column Chemistry Comparison (Using 0.1% FA + 5 mM NH₄OAc)

Column TypeSurface ChargePeak Asymmetry ( As​ )Suitability for Basic Imidazoles
Standard Fully Porous C18Neutral2.1Poor. High residual silanol activity.
End-capped C18Neutral1.6Moderate. End-capping degrades over time at low pH.
CSH C18 Positive 1.05 Ideal. Positive surface repels protonated analyte.

Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system . You must pass the System Suitability Test (Step 3) before proceeding to sample analysis.

Step 1: Sample Preparation (Nitrate Removal)
  • Aliquot 100 µL of plasma/sample containing fenticonazole sulfone nitrate into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) and vortex.

  • Add 500 µL of Ethyl Acetate (LLE solvent). Vortex vigorously for 3 minutes. Mechanism: The hydrophobic fenticonazole partitions into the organic layer, while the polar nitrate salt remains in the aqueous layer.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer 400 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 Water:Methanol . Crucial: Matching the initial mobile phase prevents peak fronting.

Step 2: LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC CSH C18, 2.1 x 50 mm, 1.7 µm[4].

  • Mobile Phase A: Water containing 5 mM ammonium acetate and 0.1% formic acid[5].

  • Mobile Phase B: Methanol. (Methanol provides a higher mass spectrometer response for fenticonazole compared to acetonitrile[5]).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear gradient to 95% B

    • 2.5 - 3.5 min: Hold at 95% B

    • 3.5 - 4.5 min: Re-equilibrate at 5% B

  • Injection Volume: 2 µL.

  • MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

Step 3: Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, inject a 10 ng/mL neat standard of fenticonazole sulfone.

  • Calculate the Asymmetry Factor ( As​ ) at 10% peak height[2].

  • Validation Criteria: As​ must be ≤ 1.3 .

  • Causality Check: If As​>1.3 , the system fails. This indicates either the ammonium acetate buffer was prepared incorrectly (failing to mask silanols) or the column frit is partially blocked. Do not proceed until the buffer is remade or the column is backflushed/replaced.

References

  • Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns Source: chromatographyonline.com URL:[Link]

  • Determination of fenticonazole in human plasma by HPLC–MS/MS and its application to pharmacokinetic studies Source: nih.gov URL:[Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems Source: chromatographyonline.com URL:[Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Source: restek.com URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for Fenticonazole Sulfone Nitric Acid Salt Separation

As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals. It is designed to address specific challenges encountered during the c...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals. It is designed to address specific challenges encountered during the chromatographic separation of fenticonazole from its sulfone nitric acid salt, a key oxidative degradation product. The following troubleshooting guides and FAQs offer not just solutions, but the scientific reasoning behind them, ensuring robust and reproducible methods.

Troubleshooting Guide: Resolving Common Separation Issues

This section addresses specific problems you might encounter during method development and analysis. Each answer provides a systematic approach to diagnosing and solving the issue.

Q1: I'm observing poor resolution (peak merging or significant overlap) between the fenticonazole and fenticonazole sulfone peaks. Where do I start with mobile phase optimization?

A1: Poor resolution is the most common challenge in this separation and typically stems from an inadequately optimized mobile phase. The key is to exploit the physicochemical differences between fenticonazole (a weakly basic imidazole) and its more polar sulfone derivative.

Here is a systematic approach to improving resolution:

Step 1: pH Adjustment (The Most Critical Parameter)

The primary difference to exploit is the basicity of the imidazole moiety on fenticonazole. The sulfone group on the degradation product increases its polarity but doesn't significantly alter the pKa of the imidazole nitrogen. By controlling the mobile phase pH, you can manipulate the ionization state of both molecules, which directly impacts their retention on a reversed-phase column.[1][2]

  • The Rationale: In its ionized (protonated) state, the fenticonazole molecule is more polar and will be less retained on a C8 or C18 column, eluting earlier. In its neutral (non-ionized) state, it is more hydrophobic and will be retained longer.[2][3] To achieve maximum separation from the more polar sulfone, you generally want to maximize the retention difference.

  • Recommended Action:

    • Determine the pKa of fenticonazole's imidazole group (approximately 6.5-7.0).

    • Adjust the mobile phase pH to be at least 2 units away from the pKa.[1][3]

      • To increase retention of fenticonazole and potentially enhance resolution: Work at a higher pH (e.g., pH > 8.5). This will suppress the ionization of the imidazole group, making fenticonazole more non-polar and increasing its retention time relative to the already more polar sulfone. Caution: Ensure your silica-based column is rated for high pH use to prevent stationary phase degradation.[4]

      • To decrease retention but still achieve separation: Work at a lower pH (e.g., pH < 4.5). This will ensure both fenticonazole and its sulfone are fully protonated. The separation will then be governed primarily by the difference in polarity from the sulfone group. Many established methods for fenticonazole use an acidic pH around 3.0.[5][6]

    • Use a suitable buffer (e.g., phosphate or acetate) at a concentration of 20-50 mM to ensure stable pH and consistent retention times.[7]

Step 2: Modify the Organic Solvent Ratio (The "Fine-Tuning" Knob)

Once you have established a suitable pH, the percentage of organic modifier (typically acetonitrile or methanol) is your primary tool for adjusting retention times and fine-tuning resolution.[8][9]

  • The Rationale: Decreasing the percentage of the organic modifier in the mobile phase increases the overall polarity of the mobile phase. This leads to longer retention times for both compounds in reversed-phase HPLC, providing more opportunity for the column to resolve them.[9][10]

  • Recommended Action:

    • If both peaks are eluting too early, decrease the organic solvent concentration in 5% increments (e.g., from 70% acetonitrile to 65%).

    • If the retention times are too long, increase the organic solvent concentration.

    • Consider a shallow gradient elution if an isocratic method still results in co-elution. A slow increase in the organic modifier concentration can often effectively separate closely eluting peaks.[9]

Step 3: Evaluate the Organic Modifier Type

Acetonitrile and methanol are the most common organic modifiers, but they offer different selectivities.[11]

  • The Rationale: Acetonitrile and methanol interact differently with analytes due to differences in their dipole moment, acidity, and basicity.[12] Switching from one to the other can alter the elution order or improve the separation of structurally similar compounds.[13] Acetonitrile generally has a lower viscosity, leading to lower backpressure, and a lower UV cutoff, which is beneficial for detection at low wavelengths.[11]

  • Recommended Action: If optimizing the solvent ratio with acetonitrile fails to provide adequate resolution, prepare a mobile phase with methanol at a concentration that gives a similar retention time for the main peak and compare the chromatograms.

The following diagram illustrates this systematic optimization workflow.

Mobile_Phase_Optimization cluster_0 Systematic Approach to Improve Resolution start Start | Poor Resolution Observed ph_adjust Step 1: pH Adjustment Is pH ≥ 2 units from pKa? Use 20-50mM Buffer start->ph_adjust Primary Control organic_ratio Step 2: Organic Ratio Tuning Decrease % Organic for more retention Try shallow gradient ph_adjust->organic_ratio Fine-Tuning organic_type Step 3: Change Organic Modifier Switch from ACN to MeOH (or vice versa) to alter selectivity organic_ratio->organic_type Alter Selectivity end_node Resolution Achieved organic_type->end_node

Caption: A workflow for optimizing mobile phase to resolve fenticonazole and its sulfone.

Q2: The fenticonazole peak is tailing significantly. What are the likely causes and how can I fix it?

A2: Peak tailing for a basic compound like fenticonazole in reversed-phase HPLC is a classic problem, often caused by secondary interactions with the stationary phase or mobile phase issues. [4][7]

Cause 1: Secondary Silanol Interactions

  • The Rationale: Most C18 columns are based on silica, which has residual silanol groups (-Si-OH) on its surface. At mid-range pH values (e.g., pH 4-7), some of these silanols can be ionized (-Si-O⁻). The positively charged (protonated) imidazole group of fenticonazole can then interact with these negative sites, causing a secondary retention mechanism that leads to peak tailing.[4][7]

  • Solutions:

    • Lower the pH: Operate the mobile phase at a low pH (e.g., pH ≤ 3.0). This will suppress the ionization of the silanol groups, minimizing the secondary interactions.[5][6]

    • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, masking them from the fenticonazole analyte.[14]

    • Use a Modern, End-Capped Column: Employ a high-purity silica column that is thoroughly end-capped. These columns have a much lower concentration of free silanol groups and are less prone to causing peak tailing with basic compounds.

Cause 2: Insufficient Buffer Capacity

  • The Rationale: If the buffer concentration is too low, the injection of the sample (which may be at a different pH) can cause a temporary local shift in the mobile phase pH on the column. This fluctuation in pH leads to inconsistent ionization of the analyte as it travels through the column, resulting in a tailed peak.[7]

  • Solution: Ensure your buffer concentration is adequate, typically in the range of 20-50 mM. This provides enough buffering capacity to resist pH changes upon sample injection.

Cause 3: Sample Solvent Mismatch

  • The Rationale: If the sample is dissolved in a solvent that is much stronger (less polar) than the mobile phase (e.g., dissolving the sample in 100% acetonitrile when the mobile phase is 50% acetonitrile), it can cause peak distortion, including tailing or fronting.[15][16]

  • Solution: Whenever possible, dissolve your sample in the mobile phase itself.[16] If a stronger solvent is required for solubility, ensure the injection volume is as small as possible to minimize this effect.

The following table summarizes the troubleshooting steps for peak tailing.

Potential Cause Rationale Recommended Solution(s)
Silanol Interactions Basic analyte interacts with ionized silica surface.[4]Lower mobile phase pH to ≤ 3.0. Add a competing base (e.g., 0.1% TEA). Use a modern, end-capped column.
Low Buffer Capacity Sample injection alters local pH on the column.[7]Increase buffer concentration to 20-50 mM.
Solvent Mismatch Sample solvent is stronger than the mobile phase.[16]Dissolve the sample in the mobile phase. Reduce injection volume.
Q3: My retention times are drifting from one injection to the next. What mobile phase parameters should I check?

A3: Retention time drift is usually a sign of an unstable chromatographic system. The mobile phase is a primary suspect.

Cause 1: Inadequately Buffered Mobile Phase

  • The Rationale: As discussed previously, pH is a critical parameter for the retention of ionizable compounds like fenticonazole. If the mobile phase is unbuffered or the buffer capacity is too low, small changes in the composition (e.g., absorption of atmospheric CO₂) can alter the pH and cause retention times to shift.[7]

  • Solution: Always use a buffer when separating ionizable compounds. Ensure the buffer's pKa is close to the desired mobile phase pH for maximum buffering capacity, and use a sufficient concentration (20-50 mM).

Cause 2: Mobile Phase Composition Change

  • The Rationale: If the mobile phase is prepared by mixing solvents in the reservoir, volatile components (like acetonitrile) can evaporate over time, changing the solvent ratio and leading to longer retention times.[16]

  • Solution:

    • Prepare fresh mobile phase daily.

    • Use a solvent bottle cap that minimizes evaporation.

    • If using a gradient, ensure the pump's proportioning valves are functioning correctly.

Cause 3: Column Temperature Fluctuation

  • The Rationale: Retention times are sensitive to temperature. If the column is not thermostatted, changes in the ambient laboratory temperature throughout the day will cause retention times to drift (typically, higher temperatures lead to shorter retention times).

  • Solution: Use a column oven and set it to a stable temperature, for example, 30°C or 40°C, to ensure consistent performance.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate fenticonazole and its sulfone?

A1: A robust starting point for method development would be based on established methods for fenticonazole and its related substances.[5][6][17]

  • Column: C18, 100 mm x 4.6 mm, 3 or 5 µm particle size.

  • Mobile Phase A: 0.05 M Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Start with an isocratic elution of 60:40 (Mobile Phase B : Mobile Phase A).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.[5][6]

  • Column Temperature: 30°C.

From this starting point, you can apply the optimization strategies outlined in the troubleshooting guide to achieve the desired separation.

Q2: Why is an acidic pH, like pH 3.0, often recommended for fenticonazole analysis?

A2: Using an acidic pH of around 3.0 offers several advantages for the analysis of a basic compound like fenticonazole on a silica-based column:

  • Consistent Ionization: At a pH well below the pKa of the imidazole group, fenticonazole will be consistently and fully protonated (ionized). This leads to stable and reproducible retention times.[1]

  • Improved Peak Shape: The low pH suppresses the ionization of residual silanol groups on the silica stationary phase, which minimizes the secondary ionic interactions that cause peak tailing.[4]

  • Good Solubility: The salt form of the analyte is generally more soluble in the aqueous mobile phase, preventing potential precipitation issues.

Q3: Can I use a gradient elution for this separation?

A3: Yes, a gradient elution can be very effective, especially if you are analyzing fenticonazole in the presence of other impurities that have a wide range of polarities. A gradient allows you to elute highly polar compounds (like the sulfone) early in the run with a higher aqueous content, and then ramp up the organic solvent percentage to elute the less polar parent drug and other non-polar impurities in a reasonable time with good peak shape.[5][9]

A typical gradient might start at 40-50% acetonitrile and increase to 80-90% over 15-20 minutes. This approach is common in stability-indicating methods where multiple degradation products must be resolved.[5][18]

Q4: How do the nitric acid salt and the sulfone group affect the chromatography?

A4: Both modifications significantly impact the molecule's properties and its chromatographic behavior:

  • Nitric Acid Salt: Fenticonazole is often formulated as a nitrate salt to improve its solubility and stability. In a buffered HPLC mobile phase, the salt dissociates, and the fenticonazole molecule behaves as a cationic species (at pH < pKa) or a neutral species (at pH > pKa). The nitrate anion is a spectator ion and will elute in the solvent front.

  • Sulfone Group (-SO₂-): The oxidation of the sulfide linker in fenticonazole to a sulfone is a major chemical change. The sulfone group is highly polar and is a strong hydrogen bond acceptor. This modification dramatically increases the overall polarity of the fenticonazole molecule. In reversed-phase HPLC, this means fenticonazole sulfone will be significantly less retained and will elute earlier than the parent fenticonazole. Your mobile phase optimization strategy must provide enough retention to separate this more polar analyte from the void volume while still achieving resolution from the main fenticonazole peak.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Identifying and characterizing Fenticonazole degradation products in formulations. Benchchem.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • HPLC Troubleshooting Guide. MilliporeSigma.
  • HPLC Peak Shape Troubleshooting Guide. Scribd. Available from: [Link]

  • Investigation of the Profile and Kinetics of Degradation of Fenticonazole Nitrate using Stability-indicating HPLC Assay. Taylor & Francis Online.
  • Exploring the Role of pH in HPLC Separation. Veeprho.
  • Investigation of the Profile and Kinetics of Degradation of Fenticonazole Nitrate using Stability-indicating HPLC Assay. Semantic Scholar. Available from: [Link]

  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. PubMed. Available from: [Link]

  • Retention of Ionizable Compounds on HPLC. 5. pH Scales and the Retention of Acids and Bases with Acetonitrile-Water Mobile Phase. ACS Publications. Available from: [Link]

  • Development of stability-indicating LC method assisted by Design of Experiment for fenticonazole cream analysis in presence of d. Revista de Ciências Farmacêuticas Básica e Aplicada.
  • Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography. ResearchGate. Available from: [Link]

  • pH, pKa, and Retention. Pharma Growth Hub.
  • Method for analyzing and separating Fenticonazole and its intermediate body by HPLC method. Google Patents.
  • Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results. PureSynth.
  • Selecting an organic modifier for reversed-phase chromatography. Crawford Scientific.
  • development and validation of a stability-indicating ultra-fast liquid chromatographic analysis. Revue Roumaine de Chimie.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
  • Exploring the Different Mobile Phases in HPLC. Moravek, Inc.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica.
  • Separation of fenticonazole nitrate enantiomers by chiral-HPLC. ResearchGate. Available from: [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech.
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International.
  • 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. Available from: [Link]

  • HPLC Solvent Selection. Element Lab Solutions.

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Troubleshooting

Technical Support Center: Enhancing Detector Sensitivity for Fenticonazole Sulfone Nitric Acid Salt

Welcome to the technical support resource for the analysis of fenticonazole sulfone nitric acid salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the analysis of fenticonazole sulfone nitric acid salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered questions related to achieving optimal detector sensitivity. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your analytical method development and execution.

Frequently Asked Questions (FAQs)

Q1: We are seeing a very low signal for fenticonazole sulfone using our HPLC-UV method. What is the first thing we should check?

A1: The first and most critical parameter to verify is the UV detector wavelength. Fenticonazole and its derivatives typically exhibit a maximum absorbance (λ-max) around 252-253 nm in methanol.[1][2][3][4] Ensure your detector is set to this wavelength. A deviation of even a few nanometers can lead to a significant drop in signal intensity. If the wavelength is correct, verify the lamp's age and energy output, as an old or failing lamp is a common cause of reduced sensitivity.[5][6]

Q2: What are the ideal starting conditions for an LC-MS/MS analysis of fenticonazole sulfone?

A2: For fenticonazole sulfone, electrospray ionization in positive mode (ESI+) is the recommended starting point, as the imidazole group is readily protonated.[7][8] A C18 reversed-phase column is a robust choice for separation.[7][9]

Here is a table with recommended starting parameters:

ParameterRecommended Starting ConditionRationale
Column C18 (e.g., 100 x 2.1 mm, 3.5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate (pH 3.5)Volatile additives that promote good ionization in ESI+.[7][10]
Mobile Phase B Methanol or AcetonitrileCommon organic solvents for reversed-phase chromatography.
Flow Rate 0.2 - 0.4 mL/minAppropriate for the column dimensions and ESI.[7][9]
Ionization Mode ESI Positive (ESI+)Fenticonazole's structure is amenable to protonation.[7]
Detection Mode Multiple Reaction Monitoring (MRM)Offers the highest selectivity and sensitivity for quantitative analysis.[11][12]

You will need to determine the specific precursor and product ions for fenticonazole sulfone via direct infusion or by performing a product ion scan on the [M+H]⁺ ion. For the parent fenticonazole, the precursor ion is m/z 455.[7][12]

Q3: Can the nitric acid salt form of my analyte interfere with the analysis?

A3: Yes, the nitric acid counter-ion can potentially impact your analysis in a few ways. In HPLC-UV, nitric acid can absorb at lower UV wavelengths, potentially increasing baseline noise if your analytical wavelength is too low.[13] For LC-MS, while less common, high concentrations of non-volatile salts can cause ion suppression in the ESI source. However, at the typically low concentrations used in analytical injections, this is less of a concern. The primary consideration is ensuring your sample preparation and mobile phase can maintain the analyte's stability and solubility. The presence of nitric acid might also slightly alter the retention time compared to the free base.

Q4: My sample is in a complex matrix (e.g., plasma). How can I improve my signal-to-noise ratio?

A4: A poor signal-to-noise ratio in complex matrices is often due to matrix effects, where co-eluting endogenous compounds interfere with the ionization of your target analyte.[8] The most effective way to combat this is through improved sample preparation. While simple protein precipitation is fast, it may not provide a clean enough sample.[9] Consider more selective techniques:

  • Liquid-Liquid Extraction (LLE): This can effectively separate fenticonazole sulfone from polar matrix components.[8][14]

  • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can significantly clean up your sample, leading to a much-improved signal-to-noise ratio.[8][14][15]

Optimizing your chromatographic separation to move the analyte peak away from interfering matrix components is also a crucial step.[8]

In-Depth Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low UV Detector Sensitivity

Low sensitivity in HPLC-UV analysis is a common issue that can often be resolved through a systematic approach. This guide will walk you through a logical workflow to identify and rectify the root cause.

Visual Workflow for Troubleshooting Low UV Sensitivity

A Start: Low Sensitivity Observed B Check λmax Is detector set to ~253 nm? A->B C Check Lamp Status (Energy, Hours) B->C Yes I Adjust Wavelength B->I No D Verify Sample Concentration & Preparation C->D OK J Replace Lamp C->J Issue Found E Inspect Flow Path for Leaks (Post-injector) D->E OK K Prepare Fresh Sample D->K Issue Found F Check for Contamination (Flow cell, Column) E->F No Leaks L Tighten/Replace Fittings E->L Leak Found G Optimize Mobile Phase & Gradient F->G Clean M Flush System/Replace Column F->M Contaminated N Method Optimization G->N H Problem Resolved I->H J->H K->H L->H M->H N->H

Caption: A step-by-step workflow for diagnosing low UV detector sensitivity.

Step-by-Step Protocol and Explanation
  • Wavelength Verification:

    • Action: Confirm that your UV detector is set to the λ-max of fenticonazole, which is approximately 253 nm.[1][2][16]

    • Causality: The analyte's ability to absorb UV light is highest at its λ-max. Setting the detector to a different wavelength will result in a lower absorbance reading and thus, lower sensitivity.

  • Lamp and Detector Hardware Check:

    • Action: Check the detector's diagnostic screen for the lamp's energy level and hours of use. Compare this to the manufacturer's recommendations.[6]

    • Causality: UV lamps have a finite lifespan. As they age, their energy output decreases, leading to a weaker signal and higher baseline noise.

  • Sample Integrity:

    • Action: Prepare a fresh standard of a known concentration. Ensure complete dissolution using an appropriate solvent like methanol.[1][17] Sonication can aid in complete solubilization.[17]

    • Causality: Analyte degradation or errors in sample preparation (e.g., incorrect dilution, incomplete dissolution) are common sources of unexpectedly low signals.[18]

  • System Integrity (Leaks and Connections):

    • Action: Visually inspect all fittings from the injector to the detector for any signs of leakage.[5][18]

    • Causality: A leak after the injector will cause a portion of the sample to be lost before it reaches the detector, directly reducing the peak area and height.

  • Flow Cell and Column Contamination:

    • Action: If the baseline is noisy or drifting, the flow cell may be contaminated.[5][6] Flush the system with a strong solvent (like isopropanol). If the problem persists and peak shape is also poor, the column may be contaminated or degraded.

    • Causality: Contaminants in the flow cell can scatter light, increasing noise and reducing the amount of light reaching the photodiode. A contaminated column can lead to peak broadening, which lowers the peak height and thus sensitivity.

  • Chromatographic Optimization:

    • Action: Ensure your mobile phase composition is appropriate. For highly polar compounds like a sulfone metabolite, you may need to start with a lower percentage of organic solvent.[19] A shallower gradient can also help to create sharper, taller peaks, thereby increasing sensitivity.[20][21]

    • Causality: Peak height is inversely proportional to peak width. By optimizing chromatography to produce narrower peaks, you increase the analyte concentration as it passes through the detector, resulting in a stronger signal.

Guide 2: Maximizing Sensitivity in LC-MS/MS

Achieving picogram-level sensitivity with LC-MS/MS is possible but requires careful optimization of the ion source and mass spectrometer parameters. This guide focuses on a systematic approach to enhancing the ESI signal for fenticonazole sulfone.

Visual Workflow for Optimizing ESI-MS Sensitivity

cluster_0 Mass Spectrometer Tuning cluster_1 Source & Mobile Phase Optimization cluster_2 LC Method & Sample Prep A Start: Low MS Signal B Direct Infusion of Analyte (Tune Compound-Specific Parameters) A->B C Optimize ESI Source Parameters (Voltages, Gases, Temperatures) B->C D Optimize Mobile Phase (pH, Additives) C->D E Refine Chromatography (Gradient, Flow Rate) D->E F Implement Advanced Sample Preparation (SPE/LLE) E->F G Problem Resolved F->G

Caption: A logical progression for enhancing LC-MS/MS sensitivity.

Step-by-Step Protocol and Explanation
  • Compound Tuning and MRM Optimization:

    • Action: Using a syringe pump, directly infuse a solution of fenticonazole sulfone (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer. First, perform a full scan in Q1 to identify the precursor ion (the [M+H]⁺). Then, select this precursor ion and perform a product ion scan to identify the most intense and stable fragment ions. Select the most abundant precursor-product ion transition for your MRM method.[7]

    • Causality: This is the most critical step for ensuring selectivity and sensitivity. Using a non-optimal MRM transition will result in a significantly weaker signal.

  • ESI Source Parameter Optimization:

    • Action: While infusing the analyte, systematically adjust the following parameters to maximize the signal intensity. This is often best accomplished using Design of Experiments (DoE) software, but can be done manually one factor at a time.[22][23]

    • Causality: The ESI process involves creating a fine spray of charged droplets and then evaporating the solvent to release gas-phase ions.[22][24] Each of these parameters plays a crucial role in the efficiency of this process. An optimal balance is needed to maximize ion generation and transmission into the mass spectrometer.

ParameterTypical RangeEffect on Signal
Capillary/Spray Voltage 2.5 - 4.5 kV (Positive Mode)Sets the electrical potential to create the Taylor cone and charged droplets. Too high can cause source instability.[7][25]
Nebulizer Gas Pressure 30 - 50 psiAssists in forming a fine aerosol. Higher pressure creates smaller droplets, aiding desolvation.[7][24]
Drying Gas Flow & Temp 8 - 12 L/min, 250 - 350 °CAids in solvent evaporation from the droplets. Too high a temperature can cause thermal degradation of the analyte.[22]
Sheath Gas Flow & Temp 8 - 12 L/min, 250 - 350 °CHelps to shape and contain the spray, improving stability and desolvation efficiency.[22]
  • Mobile Phase Optimization:

    • Action: Ensure your mobile phase contains a volatile additive like formic acid or ammonium acetate to promote protonation.[7][10] The pH of the mobile phase should be about 2 units below the pKa of your analyte to ensure it is in its protonated form. The pKa of fenticonazole is 6.54, so a pH of 3.5-4.5 is ideal.[3]

    • Causality: ESI relies on the analyte being in an ionized state in solution before it is even sprayed. A suitable pH and the presence of proton donors (like formic acid) are essential for efficient ionization in positive mode.

  • Chromatographic Refinement:

    • Action: For ESI, lower flow rates (e.g., 0.2 mL/min) are often more efficient.[24] Also, consider reducing the column's internal diameter (ID).[26] A switch from a 4.6 mm ID to a 2.1 mm ID column can significantly increase sensitivity.

    • Causality: Lower flow rates allow for more complete desolvation of the ESI droplets, leading to more efficient ion formation.[24] Smaller ID columns reduce on-column dilution, meaning the analyte reaches the detector in a more concentrated band, which boosts the signal.[26]

References

  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. [Link]

  • Zhang, Z., et al. (2012). Determination of fenticonazole enantiomers by LC-ESI-MS/MS and its application to pharmacokinetic studies in female rats. Arzneimittelforschung, 62(2), 78-82. [Link]

  • gsrs. FENTICONAZOLE SULFOXIDE NITRIC ACID SALT. [Link]

  • Li, P., et al. (2015). Determination of fenticonazole in human plasma by HPLC-MS/MS and its application to pharmacokinetic studies. Journal of Chromatography B, 990, 136-141. [Link]

  • Shimadzu. Liquid Chromatography Troubleshooting Guide. [Link]

  • Patel, J. R., et al. (2016). Quantitative estimation of fenticonazole nitrate by zero-order derivative area under curve spectrophotometric methods in bulk and in-capsule dosage form. International Journal of Pharmacy and Chemistry Analysis, 3(3), 85-90. [Link]

  • DrugBank. Fenticonazole Nitrate. [Link]

  • Rodrigues, A. M., et al. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. Molecules, 26(4), 887. [Link]

  • Pereira, P. A., & de Oliveira, L. F. (2012). Sample Preparation for Trace Analysis by Chromatographic Methods. Chromatography and Its Applications. [Link]

  • Li, Y., et al. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(1), 2-27. [Link]

  • Liu, Y., et al. (2015). Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC. Journal of Analytical Methods in Chemistry, 2015, 816508. [Link]

  • Mastelf. (2025, March 5). How to Optimize HPLC Gradient Elution for Complex Samples. [Link]

  • Dong, M. W. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. [Link]

  • ChemBK. Fenticonazole nitrate - Physico-chemical Properties. [Link]

  • Patel, J., et al. (2019). Application of Hydrotropic Solubilization Phenomenon for Estimation of Fenticonazole in Bulk and Vaginal capsules using UV-spectrophotometry Methods. ProQuest. [Link]

  • Patel, J. R., et al. (2016). [Figure], Method II. UV-spectrum of Fenticonazole Nitrate in Methanol showing... ResearchGate. [Link]

  • Stoll, D. R. (2022, October 1). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America, 40(10), 484-488. [Link]

  • de Oliveira, A. R. M., et al. (2019). Development of stability-indicating LC method assisted by Design of Experiment for fenticonazole cream analysis in presence of degradation products. Revista de Ciências Farmacêuticas Básica e Aplicada, 40, e622. [Link]

  • Patel, J. R., et al. (2019). Application of Hydrotropic Solubilization Phenomenon for Estimation of Fenticonazole in Bulk and Vaginal capsules using UV-spectrophotometry Methods. Asian Journal of Pharmaceutical Analysis, 9(2), 45-48. [Link]

  • Phenomenex. (2025, November 5). Sample preparation: Impacts and best practices. [Link]

  • Welch Materials. (2025, March 24). Gradient Optimization in Liquid Chromatography. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Leisztinger, T., et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International, 32(10), 552-561. [Link]

  • Richardson, K. (2025, September 29). Ionization Techniques for Mass Spectral Analysis. IntechOpen. [Link]

  • Bell, D. (2017, May 1). The Secrets of Successful Gradient Elution. LCGC International. [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • MilliporeSigma. (2021, March 1). Simple Tips to Increase Sensitivity in U/HPLC Analysis. LCGC International. [Link]

  • Klawikowska, J., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 22-29. [Link]

  • Ibis Scientific, LLC. (2025, April 11). Top Uses of Nitric Acid in Laboratory Operations. [Link]

  • Schug, K. (2020, November 12). The Secrets of Electrospray Ionization: Why Less is More. LCGC International. [Link]

  • Kumar, A., et al. (2020). A SIMPLIFIED HPLC APPROACH FOR EFFICIENT ANTIFUNGAL DRUG ANALYSIS. International Journal of Advanced Research in Science and Technology, 9(5), 1083-1092. [Link]

  • Chromatography Forum. (2022, February 18). Nitric Acid as Eluent Additive. [Link]

  • Reddit. (2025, March 2). Lab grade detergents vs. Nitric Acid wash for LC-MS glass ware. [Link]

  • da Silva, S. L. C., et al. (2020). Nitric acid effect in inductively coupled plasma mass spectrometry: new insights on possible causes and correction. Journal of Analytical Atomic Spectrometry, 35(7), 1369-1377. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical and Mechanistic Comparison Guide: Fenticonazole Sulfone vs. Fenticonazole Sulfoxide Impurities

As a Senior Application Scientist, monitoring the degradation profile of active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and efficacy. Fenticonazole nitrate, a broad-spectrum imidazole antif...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, monitoring the degradation profile of active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and efficacy. Fenticonazole nitrate, a broad-spectrum imidazole antifungal, is highly susceptible to oxidative and hydrolytic degradation during manufacturing and prolonged storage 1.

The primary site of vulnerability is its electron-rich thioether linkage. Exposure to reactive oxygen species (ROS), thermal stress, or acidic environments drives the oxidation of this sulfide group, sequentially yielding two critical pharmacopoeial impurities: Fenticonazole Sulfoxide (EP Impurity B) and Fenticonazole Sulfone (EP Impurity C) .

This guide provides an objective, data-driven comparison of these two impurities, detailing their structural chemistry, mechanistic formation, and the analytical protocols required for their chromatographic isolation.

Chemical & Structural Profiling

Before designing an analytical separation method, we must understand the physicochemical differences between the degradants. The oxidation state of the sulfur atom fundamentally alters the molecule's polarity, dipole moment, and interaction with chromatographic stationary phases.

Table 1: Physicochemical Comparison of Oxidative Impurities
PropertyFenticonazole Sulfoxide Nitric Acid SaltFenticonazole Sulfone Nitric Acid Salt
Pharmacopoeial Designation EP Impurity B (as Nitrate)EP Impurity C (as Nitrate)
CAS Number 80639-95-8 [[2]]()80676-29-5 3
Molecular Formula C₂₄H₂₀Cl₂N₂O₂S · HNO₃C₂₄H₂₀Cl₂N₂O₃S · HNO₃
Molecular Weight 534.41 g/mol 550.41 g/mol
Sulfur Oxidation State +4 (Sulfinyl group, S=O)+6 (Sulfonyl group, O=S=O)
Dipole & Polarity Highly localized dipole; Strong H-bond acceptor.Symmetrical dipoles partially cancel; Lower overall polarity.

Mechanistic Pathways of Degradation

Understanding the causality of degradation is critical for predictive stability modeling. The thioether sulfur in fenticonazole is highly nucleophilic.

  • Primary Oxidation (Sulfoxide Formation): Under mild oxidative stress (e.g., 3% H₂O₂ at room temperature), the sulfur atom undergoes an electrophilic attack by peroxides, forming the sulfoxide (Impurity B). This reaction is rapid and requires low activation energy 4.

  • Secondary Oxidation (Sulfone Formation): The newly formed sulfinyl (S=O) group is strongly electron-withdrawing, which deactivates the sulfur atom toward further oxidation. Consequently, driving the reaction to the sulfone (Impurity C) requires harsher conditions, such as prolonged thermal stress combined with acidic hydrolysis (1N HCl at 80°C), which likely catalyzes the disproportionation or utilizes dissolved oxygen at elevated temperatures 1.

Pathway API Fenticonazole Nitrate (Thioether API) Ox1 Mild Oxidation (3% H2O2, 1h, RT) API->Ox1 Ox2 Strong Oxidation (1N HCl, 80°C, 1h) API->Ox2 Direct / Deep Oxidation ImpB Fenticonazole Sulfoxide (EP Impurity B) Ox1->ImpB +[O] ImpB->Ox2 ImpC Fenticonazole Sulfone (EP Impurity C) Ox2->ImpC + [O]

Fig 1: Oxidative degradation pathway of Fenticonazole to its sulfoxide and sulfone impurities.

Experimental Protocol: Forced Degradation & HPLC Isolation

To ensure this methodology acts as a self-validating system , we employ a Mass Balance Criterion. The sum of the peak areas of the API and all quantified impurities in the stressed sample must equal 98.0%–102.0% of the unstressed control. A failure in mass balance indicates the formation of non-UV-absorbing species or volatile degradants.

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve 10 mg of Fenticonazole Nitrate reference standard in 10 mL of HPLC-grade methanol (1 mg/mL). Causality: Methanol provides optimal solubilization for the nitrate salt without inducing premature solvolysis.

  • Selective Sulfoxide Generation (Oxidative Stress): Transfer 5 mL of the stock solution to a volumetric flask. Add 5 mL of 3% H₂O₂. Incubate at room temperature for 1 hour. This selectively halts degradation at Impurity B.

  • Sulfone Generation (Acidic/Thermal Stress): Transfer 5 mL of the stock solution to a separate flask. Add 5 mL of 1N HCl and heat at 80°C for 1 hour. Causality: High thermal energy and acid catalysis promote deep oxidation, yielding a mixture of Impurity B and Impurity C 4.

  • Neutralization: Neutralize the acidic sample with 1N NaOH. Causality: Injecting highly acidic samples (pH < 2) will rapidly hydrolyze the siloxane bonds of the C18 HPLC column, destroying the stationary phase.

  • Chromatographic Separation (UFLC):

    • Column: InertSustain C18 (100 x 4.0 mm, 3 µm) maintained at 30°C.

    • Mobile Phase: Gradient elution using Acetonitrile and 85% Phosphoric acid (adjusted to pH 3.0 with triethylamine). Causality: Fenticonazole’s imidazole ring (pKa ~6.5) must be fully protonated to prevent peak tailing caused by secondary interactions with residual silanols. Triethylamine acts as a silanol blocker 5.

    • Flow Rate & Detection: 0.8 mL/min; Photodiode Array (PDA) detection at 235 nm.

HPLC Mix Stressed Sample Mixture (API + Impurities B & C) Col RP-HPLC C18 Column (Gradient Elution, pH 3.0) Mix->Col Injection (10 µL) ImpB 1. Fenticonazole Sulfoxide (Most Polar, RRT ~0.65) Col->ImpB Elutes First ImpC 2. Fenticonazole Sulfone (Intermediate, RRT ~0.80) Col->ImpC Elutes Second API 3. Fenticonazole (Least Polar, RRT 1.00) Col->API Elutes Last

Fig 2: RP-HPLC separation logic based on relative polarity of Fenticonazole and its impurities.

Comparative Analytical Performance

The elution order in Reversed-Phase HPLC (RP-HPLC) is dictated by lipophilicity. While one might assume the sulfone (with two oxygen atoms) is more polar than the sulfoxide (one oxygen atom), the reality is dictated by molecular geometry. The highly localized dipole of the S=O bond in the sulfoxide makes it a powerful hydrogen-bond acceptor, rendering it highly hydrophilic. In contrast, the tetrahedral geometry of the sulfone causes its dipoles to partially cancel out, increasing its lipophilicity relative to the sulfoxide.

Consequently, the sulfoxide elutes first, followed by the sulfone, and finally the highly lipophilic parent thioether.

Table 2: Chromatographic Behavior (RP-HPLC C18)
AnalyteElution OrderRelative Retention Time (RRT)Mechanism of Separation
Fenticonazole Sulfoxide 1~0.65Highest polarity due to polarized S=O bond; weakest hydrophobic interaction with C18 phase.
Fenticonazole Sulfone 2~0.80Intermediate polarity; symmetrical O=S=O bond reduces overall dipole moment.
Fenticonazole (API) 31.00 (Reference, ~7.5 min)Lowest polarity (intact thioether); strongest hydrophobic interaction with the stationary phase.

Note: Retention times are approximate and scale with specific gradient profiles as outlined in recent UFLC validations 5.

Conclusion & Expert Insights

For drug development professionals, distinguishing between Fenticonazole Sulfoxide and Fenticonazole Sulfone is not merely an analytical exercise—it is a regulatory requirement under ICH Q1A guidelines. Because the sulfoxide forms readily under mild ambient oxidation, its presence is a primary indicator of poor formulation stability or inadequate packaging (e.g., oxygen permeability). Conversely, the presence of the sulfone indicates severe, prolonged stress, often pointing to aggressive manufacturing conditions or extreme thermal excursions during transit.

By utilizing a pH-controlled, gradient RP-HPLC method, scientists can achieve baseline resolution of these structurally similar entities, ensuring the absolute safety and quality of the final pharmaceutical product.

References

  • Sigma-Aldrich. "Fenticonazole Sulfone Nitric Acid Salt | 80676-29-5". sigmaaldrich.com. Available at: 3

  • LGC Standards. "Fenticonazole Sulfoxide Nitric Acid Salt". lgcstandards.com. Available at: 2

  • BenchChem. "Advancing Quality Control: A Comparative Guide to a New HPLC Method for Fenticonazole and Its Impurities". benchchem.com. Available at: [[5]]()

  • BenchChem. "Identifying and characterizing Fenticonazole degradation products in formulations". benchchem.com. Available at: [[1]]()

  • Revue Roumaine de Chimie. "Development and validation of a stability-indicating ultra-fast liquid chromatographic analysis". lew.ro. Available at: 4

Sources

Comparative

ICH Validation of Analytical Methods for Fenticonazole Sulfone Nitric Acid Salt: A Comparative Guide

Introduction to Fenticonazole Impurity Profiling Fenticonazole nitrate is a potent, broad-spectrum imidazole antifungal agent utilized extensively in the treatment of dermatological and vulvovaginal fungal infections[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Fenticonazole Impurity Profiling

Fenticonazole nitrate is a potent, broad-spectrum imidazole antifungal agent utilized extensively in the treatment of dermatological and vulvovaginal fungal infections[1]. Throughout its manufacturing process and shelf-life, the active pharmaceutical ingredient (API) is highly susceptible to oxidative degradation. This degradation primarily yields two pharmacopoeial impurities: Fenticonazole Sulfoxide (Impurity B) and Fenticonazole Sulfone Nitric Acid Salt (Impurity C, CAS 80676-29-5)[2][3].

Because the sulfone derivative shares significant structural homology and UV absorbance characteristics with the parent API, achieving baseline chromatographic separation is a well-documented challenge[4]. This guide objectively compares existing analytical methodologies—High-Performance Liquid Chromatography (HPLC), Ultra-Fast Liquid Chromatography (UFLC), and Capillary Electrophoresis (CE)—and provides a self-validating, ICH-compliant protocol for the rigorous quantification of Fenticonazole Sulfone Nitric Acid Salt[1][5].

Pathway Fenticonazole Fenticonazole Nitrate (API) Oxidation1 Mild Oxidation (H2O2, Light) Fenticonazole->Oxidation1 Sulfoxide Fenticonazole Sulfoxide (Impurity B) Oxidation1->Sulfoxide Oxidation2 Strong Oxidation (Extended Exposure) Sulfoxide->Oxidation2 Sulfone Fenticonazole Sulfone Nitric Acid Salt (Impurity C) Oxidation2->Sulfone

Fenticonazole oxidative degradation pathway yielding sulfoxide and sulfone impurities.

Comparative Analysis of Analytical Methodologies

When quantifying Fenticonazole Sulfone Nitric Acid Salt, laboratories must balance resolution, sensitivity, and throughput. Below is an objective comparison of the three primary analytical alternatives[1][5][6]:

Traditional Reversed-Phase HPLC (RP-HPLC)
  • Mechanism: Utilizes C8 or C18 stationary phases with gradient elution (e.g., phosphate buffer pH 3.0–4.5 and acetonitrile)[6][7].

  • Pros: Exceptional baseline stability, high reproducibility, and universal availability in standard quality control labs.

  • Cons: Extended run times (often >15–20 minutes) are required to achieve adequate resolution between the structurally similar sulfoxide and sulfone impurities[5][8].

Ultra-Fast Liquid Chromatography (UFLC)
  • Mechanism: Employs sub-2 µm or 3 µm particle size columns (e.g., InertSustain C18, 100 x 4.0 mm) coupled with optimized high-pressure flow rates[1][4].

  • Pros: Drastically reduces the retention time of the API to ~7.5 minutes while enhancing peak sharpness and sensitivity for trace-level sulfone detection[1].

  • Cons: Requires specialized ultra-high-pressure instrumentation, which may not be available in all legacy laboratories.

High-Performance Capillary Electrophoresis (HPCE)
  • Mechanism: Uses a phosphate running buffer (pH 3) containing trimethyl-β-cyclodextrin as a chiral/structural selector[5].

  • Pros: Provides an orthogonal separation mechanism to liquid chromatography, making it highly efficient for separating polar impurities based on charge-to-mass ratios.

  • Cons: Inherently lower sensitivity (higher LOD/LOQ) compared to UV-coupled HPLC, rendering it less suitable for low-level impurity quantification required by strict ICH thresholds.

Causality in Method Selection: For routine stability-indicating assays, RP-HPLC/UFLC remains the gold standard . The addition of a phosphate buffer (pH 3.0–4.5) is a critical mechanistic choice: it actively suppresses the ionization of the basic imidazole ring on fenticonazole. This suppression prevents secondary interactions with free silanol groups on the silica stationary phase, thereby eliminating peak tailing and ensuring sharp, symmetrical peaks for both the API and the sulfone impurity[6][7].

Quantitative Data Summary

The following table summarizes the experimental performance of each method based on ICH Q2(R1) validation parameters for Fenticonazole Sulfone Nitric Acid Salt.

Validation ParameterRP-HPLC (C18)UFLC (C18, 3 µm)HPCE (Capillary)ICH Acceptance Criteria
Linearity (R²) 0.99920.99980.9950> 0.999
Precision (%RSD) 1.2%0.8%2.5%< 2.0%
Accuracy (% Recovery) 99.5 - 100.3%99.8 - 100.1%95.0 - 102.0%98.0 - 102.0%
LOD (µg/mL) 0.050.010.50S/N > 3
LOQ (µg/mL) 0.150.031.50S/N > 10
Typical Run Time ~20 min~7.5 min~20 minN/A

Data synthesized from comparative analytical studies on fenticonazole impurities[1][4][5][7].

Experimental Protocol: Stability-Indicating HPLC Method Validation

To guarantee scientific trustworthiness, the following step-by-step protocol details a self-validating workflow for the ICH validation of an RP-HPLC method specifically targeting Fenticonazole Sulfone Nitric Acid Salt[9][10].

Step 1: Chromatographic Optimization & System Suitability
  • Column Selection: Install a Hypersil BDS C18 column (150 mm × 4.6 mm, 5 µm)[7][11].

  • Mobile Phase Preparation: Prepare a gradient system using 10 mM Phosphate buffer (adjusted to pH 4.5) and Acetonitrile, starting at a 70:30 (v/v) ratio[7].

  • Parameters: Set the flow rate to 1.0 mL/min, column temperature to 30°C, and UV detection to 235 nm[1][7].

  • Causality: The gradient elution ensures that the highly polar sulfoxide elutes first, followed by the intermediate sulfone, and finally the highly lipophilic fenticonazole parent compound. The 235 nm wavelength is selected as the optimal isosbestic point for simultaneous detection[1].

Step 2: Preparation of Standard Solutions
  • API Stock: Dissolve 10 mg of Fenticonazole Nitrate reference standard in methanol. Dilute with an acetonitrile:water (70:30 v/v) mixture to a final concentration of 100 µg/mL[1][4].

  • Impurity Stock: Dissolve 1 mg of Fenticonazole Sulfone Nitric Acid Salt in 1 mL of methanol. Serially dilute to working concentrations ranging from 0.5 to 10 µg/mL[1][4].

Step 3: Specificity and Forced Degradation (Self-Validating Step)
  • Subject a sample of the API to 3% H₂O₂ for 24 hours at room temperature to artificially force the oxidative pathway[4].

  • Inject the stressed sample into the HPLC system.

  • Self-Validation Check: The method is considered self-validating if the mass balance (the sum of the remaining API area plus the generated impurity areas) equals ~100% of the initial unstressed API area. Furthermore, the peak purity angle for the sulfone peak must be less than the purity threshold when analyzed via a Photodiode Array (PDA) detector[4].

Step 4: Linearity, LOD, and LOQ
  • Prepare five distinct concentration levels of the sulfone impurity spanning from the Limit of Quantitation (LOQ) to 120% of the target specification limit (e.g., 0.1 µg/mL to 5.0 µg/mL)[4][10].

  • Plot the peak area against the concentration. Calculate the regression coefficient (R²), ensuring it strictly exceeds 0.999.

Step 5: Precision and Accuracy
  • Precision: Inject six independent replicates of the sulfone impurity at the 100% specification level. Calculate the relative standard deviation (%RSD), which must be < 2.0%[4].

  • Accuracy: Spike known quantities of Fenticonazole Sulfone Nitric Acid Salt into a synthetic placebo matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery to ensure it falls within the 98.0%–102.0% range[7][10].

ICH_Workflow Start Method Validation Initiation Spec Specificity (Peak Resolution > 1.5) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec LOD LOD / LOQ (S/N Ratio) Prec->LOD Rob Robustness (Flow, pH, Temp) LOD->Rob

Step-by-step ICH validation workflow for analytical method robustness and accuracy.

Conclusion

For the rigorous, ICH-compliant quantification of Fenticonazole Sulfone Nitric Acid Salt, UFLC provides unmatched sensitivity and throughput, making it the premier choice for modern, high-volume quality control environments. However, traditional RP-HPLC remains a highly robust, universally adaptable alternative. By strictly controlling the mobile phase pH to suppress imidazole ionization and utilizing optimized gradient elution, analytical scientists can achieve flawless baseline resolution of the sulfone impurity, thereby guaranteeing the safety, stability, and efficacy of the final pharmaceutical product.

References

  • ResearchGate. Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography.[Link]

  • European Journal of Biomedical and Pharmaceutical Sciences (EJBPS). Development and Validation of Stability Indicating RP-HPLC Method for Fenticonazole Nitrate in Capsule Dosage Form.[Link]

  • PubChem (NIH). Fenticonazole Sulfone Nitric Acid Salt | C24H21Cl2N3O6S | CID 71316742.[Link]

  • Pharmaffiliates. Fenticonazole Nitrate - Impurity C (Nitrate Salt).[Link]

  • International Journal of Pharmaceutical Sciences and Research. Stability Indicating Analytical Method Validation for Simultaneous Estimation of Fenticonazole Nitrate, Tinidazole and Lidocaine by Reversed Phase-HPLC.[Link]

Sources

Validation

A Comparative Toxicological Assessment Framework: Fenticonazole Nitrate vs. a Hypothetical Sulfone Derivative

A Guide for Researchers and Drug Development Professionals Introduction Fenticonazole nitrate is a broad-spectrum imidazole antifungal agent, established in clinical practice for the topical treatment of superficial myco...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Introduction

Fenticonazole nitrate is a broad-spectrum imidazole antifungal agent, established in clinical practice for the topical treatment of superficial mycoses, particularly those caused by Candida species and dermatophytes.[1] Its efficacy is attributed to the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane, leading to disruption of membrane integrity and cell death.[2][3] While the toxicological profile of fenticonazole nitrate is well-documented, with a favorable safety margin for topical use, the emergence of novel derivatives and metabolites necessitates a thorough comparative safety assessment.

This guide addresses the comparative toxicity of fenticonazole nitrate and its hypothetical sulfone nitric acid salt. It is important to note that, to date, there is a lack of publicly available data on the synthesis and toxicological evaluation of the fenticonazole sulfone derivative. Therefore, this document serves as a comprehensive framework, outlining the established toxicological profile of fenticonazole nitrate and providing a predictive analysis for its sulfone counterpart based on established toxicological principles and metabolic pathways. Furthermore, we present a detailed experimental plan for a head-to-head comparison, designed to provide researchers and drug development professionals with the necessary protocols to conduct such an evaluation.

Known Toxicological Profile of Fenticonazole Nitrate

Fenticonazole nitrate is characterized by low systemic absorption following topical application, which significantly contributes to its safety profile.[4][5] The majority of adverse effects are localized, mild, and transient.

Acute Toxicity: The acute oral toxicity of fenticonazole nitrate is low. Studies in animal models have established the following LD50 values:

  • Mice: >3000 mg/kg

  • Rats: >3000 mg/kg

Local Tolerance: The most commonly reported adverse effects associated with topical administration are localized reactions at the application site, including:

  • Burning sensation[1]

  • Itching[1]

  • Skin irritation[1]

These effects are generally mild and often resolve without discontinuation of treatment.

Systemic Toxicity: Due to minimal systemic absorption, systemic toxicity with topical fenticonazole nitrate is rare. Oral administration in rats has been associated with embryotoxic effects and prolonged gestation at high doses (above 40 mg/kg/day).[1]

Predicted Toxicological Profile of Fenticonazole Sulfone Nitric Acid Salt

In the absence of direct experimental data, a predictive toxicological profile for the fenticonazole sulfone nitric acid salt can be constructed based on an understanding of its chemical structure and likely metabolic pathways.

Metabolic Pathway: Fenticonazole contains a sulfide linkage, which is susceptible to oxidation by cytochrome P450 enzymes in the liver.[2][6] The primary oxidative metabolites are likely to be the sulfoxide and subsequently the sulfone.[4] Therefore, the fenticonazole sulfone can be considered a potential metabolite.

Fenticonazole Fenticonazole (Sulfide) Sulfoxide Fenticonazole Sulfoxide Fenticonazole->Sulfoxide Oxidation (CYP450) Sulfone Fenticonazole Sulfone Sulfoxide->Sulfone Oxidation (CYP450)

Caption: Predicted metabolic pathway of fenticonazole to its sulfone derivative.

Toxicological Considerations for the Sulfone Moiety: Aryl sulfones are a common structural motif in medicinal chemistry.[7] Generally, the sulfone group is considered to be relatively chemically inert and not associated with significant intrinsic toxicity. However, the introduction of a sulfone can alter the physicochemical properties of the parent molecule, such as solubility and lipophilicity, which may indirectly influence its absorption, distribution, metabolism, and excretion (ADME) profile and, consequently, its toxicity. While sulfonamide-containing drugs are known for a higher incidence of hypersensitivity reactions, this is not typically associated with the sulfone functional group itself.[8][9]

Influence of the Nitric Acid Salt Form: The use of a nitric acid salt could potentially influence the local pH upon dissolution, which may have implications for skin irritation. Depending on the resulting acidity, this could either exacerbate or mitigate the local irritant effects observed with the nitrate salt.

Proposed Experimental Framework for a Comparative Toxicity Study

To definitively assess the comparative toxicity, a structured experimental approach is essential. The following protocols are proposed as a robust framework for such an investigation.

Part 1: In Vitro Cytotoxicity Assessment

Objective: To determine and compare the cytotoxic potential of fenticonazole nitrate and its sulfone derivative on relevant human cell lines.

Cell Lines:

  • HaCaT (Human Keratinocyte Cell Line): A well-established model for assessing skin irritation and cytotoxicity of topically applied substances.[10][11][12][13][14]

  • HepG2 (Human Hepatocellular Carcinoma Cell Line): To evaluate potential hepatotoxicity, as the liver is the primary site of metabolism for systemically absorbed drugs.[15][16][17][18][19]

Methodology: MTT Assay The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Seed HaCaT or HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of fenticonazole nitrate and fenticonazole sulfone nitric acid salt in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the treated cells for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each compound.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 node_A Seed HaCaT or HepG2 cells in 96-well plates node_B Treat cells with serial dilutions of test compounds node_A->node_B node_C Incubate for 24, 48, or 72 hours node_D Add MTT solution node_C->node_D node_E Add solubilizing agent node_D->node_E node_F Measure absorbance at 570 nm node_E->node_F node_G Calculate IC50 values node_F->node_G

Caption: Experimental workflow for in vitro cytotoxicity testing using the MTT assay.

Part 2: Acute Oral Toxicity Study

Objective: To determine and compare the acute systemic toxicity of the two compounds following a single oral dose.

Methodology: OECD Test Guideline 423: Acute Toxic Class Method.[20] This method uses a stepwise procedure with a minimal number of animals.

Experimental Protocol:

  • Animal Model: Use healthy, young adult female rats.

  • Acclimatization: Acclimatize the animals to laboratory conditions for at least 5 days.

  • Dosing: Administer a single oral dose of the test substance using a suitable vehicle. The starting dose level is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Procedure: The outcome of the first step determines the subsequent steps (i.e., whether to dose at a higher or lower level).

  • Pathology: At the end of the observation period, conduct a gross necropsy of all animals.

  • Classification: Classify the substance according to the Globally Harmonized System (GHS) based on the observed mortality at different dose levels.

Part 3: In Vitro Skin Irritation Assessment

Objective: To evaluate and compare the potential of the two compounds to cause skin irritation.

Methodology: OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method.[21][22][23] This is an in vitro method that uses a 3D model of human epidermis.[24][25]

Experimental Protocol:

  • Tissue Model: Use a validated RhE model.

  • Test Substance Application: Apply the test substance topically to the surface of the RhE tissue.

  • Exposure and Incubation: Expose the tissue to the test substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).[22]

  • Viability Assessment: Determine the tissue viability using the MTT assay.

  • Classification: A substance is classified as an irritant if the mean tissue viability is reduced below 50% of the negative control.[23]

Data Presentation and Interpretation

The quantitative data generated from these studies should be summarized in clear and concise tables for ease of comparison.

Table 1: Comparative In Vitro Cytotoxicity

Compound Cell Line IC50 (µM) at 24h IC50 (µM) at 48h IC50 (µM) at 72h
Fenticonazole Nitrate HaCaT
HepG2
Fenticonazole Sulfone Nitric Acid Salt HaCaT

| | HepG2 | | | |

Table 2: Comparative Acute Oral Toxicity

Compound Starting Dose (mg/kg) Outcome (Mortality) GHS Category
Fenticonazole Nitrate

| Fenticonazole Sulfone Nitric Acid Salt| | | |

Table 3: Comparative In Vitro Skin Irritation

Compound Mean Tissue Viability (%) Classification
Fenticonazole Nitrate

| Fenticonazole Sulfone Nitric Acid Salt| | |

Interpretation: The comparative analysis of the IC50 values will reveal the relative cytotoxic potential of the two compounds. A lower IC50 value indicates higher cytotoxicity. The acute oral toxicity study will provide a GHS classification for each compound, allowing for a direct comparison of their systemic toxicity potential. The in vitro skin irritation test will determine whether the sulfone derivative is more or less irritating to the skin than the parent compound.

Conclusion

While fenticonazole nitrate has a well-established safety profile for topical use, the toxicological properties of its potential metabolites and synthetic derivatives, such as the hypothetical sulfone nitric acid salt, remain uncharacterized. This guide provides a scientifically grounded framework for a comprehensive comparative toxicity assessment. The proposed experimental plan, incorporating both in vitro and in vivo methodologies in line with international guidelines, will enable researchers to generate the necessary data to elucidate the safety profile of fenticonazole sulfone nitric acid salt relative to its well-known nitrate counterpart. Such studies are crucial for the continued development of safe and effective antifungal therapies.

References

  • OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
  • Hemogenix, Inc. (n.d.). In Vitro Skin Toxicity Testing. Retrieved from [Link]

  • EBSCO. (n.d.). Imidazole antifungals. Research Starters: Agriculture and Agribusiness.
  • Lonza Bioscience. (n.d.). Skin Cells for Toxicity Testing.
  • CLS Cell Lines Service. (n.d.).
  • Dermatest. (n.d.).
  • Millipore. (n.d.).
  • Nucro-Technics. (2024, May 12).
  • OECD. (2015, July 28). Test No. 404: Acute Dermal Irritation/Corrosion. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
  • SenzaGen. (n.d.).
  • Cohen, C., et al. (1994). In vitro skin irritation testing with human skin cell cultures. PubMed.
  • Jo, J., et al. (2014). Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study. Chemical Research in Toxicology.
  • Donato, M. T., et al. (2020). The Curious Case of the HepG2 Cell Line: 40 Years of Expertise. PMC - NIH.
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025, September 1). International Journal of Pharmaceutical Sciences and Research.
  • Wiegand, I., et al. (1997). Use of XTT-assay to Assess the Cytotoxicity of Different Surfactants and Metal Salts in Human Keratinocytes (HaCaT). A Feasible Method for in Vitro Testing of Skin Irritants. PubMed.
  • Udensi, U. K., & Tchounwou, P. B. (2017).
  • Sionkowska, A., et al. (2014).
  • Ziemlewska, A., et al. (2025, September 7). Procyanidins and HaCaT Cells: Exploring In Vitro Wound Healing Implications. Letters in Applied NanoBioScience.
  • O'Brien, P. J., et al. (2015). Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. Archives of Toxicology.
  • Benchchem. (n.d.).
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  • IIVS. (n.d.).
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  • T-2 Toxin-Induced Hepatotoxicity in HepG2 Cells Involves the Inflammatory and Nrf2/HO-1 P
  • Wiest, W., et al. (1988).
  • Sheets, J. J., & Mason, J. I. (1984). Spectral and kinetic studies of the interaction of imidazole anti-fungal agents with microsomal cytochromes P-450. PubMed.
  • In Vitro Toxicity Testing. (2011, January 16).
  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020, September 15).
  • Fenticonazole. (n.d.). In Wikipedia. Retrieved from [Link]

  • Imidazole. (n.d.). In Wikipedia. Retrieved from [Link]

  • Quaglia, M. G., et al. (2002).
  • INDIGO Biosciences. (n.d.). In Vitro Toxicity Testing.
  • Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. (2019, November 1). Organic Letters.
  • Safety assessment of sulfasalazine: a pharmacovigilance study based on FAERS database. (2024, September 11). Frontiers in Pharmacology.
  • Safety assessment of sulfasalazine: a pharmacovigilance study based on FAERS database. (2024, September 12). Frontiers in Pharmacology.
  • Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?. (2020, February 24). Journal of Medicinal Chemistry.
  • Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators. (2022, July 22). The Journal of Organic Chemistry.
  • What is Fenticonazole Nitrate used for?. (2024, June 14).
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). Cleveland Clinic.
  • In vivo Toxicology. (n.d.). InterBioTox.
  • Selected examples of aryl sulfones and aryl sulfoxides. (n.d.).
  • Sulfonamides (Sulfa Drugs) And The Skin. (n.d.). DermNet.
  • Synthesis and biological properties of aryl methyl sulfones. (2018, August 7). PubMed.
  • Toxicity pathway for sulfamides. Ar stands for aryl group, AH stands for any atoms including hydrogen. (n.d.).

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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